INCB059872
Description
INCB-059872 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.
Propriétés
Numéro CAS |
1802909-49-4 |
|---|---|
Formule moléculaire |
C23H34N2O3 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C23H34N2O3/c1-28-17-22(15-24-20-14-19(20)18-6-3-2-4-7-18)10-12-25(13-11-22)16-23(21(26)27)8-5-9-23/h2-4,6-7,19-20,24H,5,8-17H2,1H3,(H,26,27)/t19-,20+/m0/s1 |
Clé InChI |
WBPWDDPSYSUQJA-VQTJNVASSA-N |
SMILES isomérique |
COCC1(CCN(CC1)CC2(CCC2)C(=O)O)CN[C@@H]3C[C@H]3C4=CC=CC=C4 |
SMILES canonique |
COCC1(CCN(CC1)CC2(CCC2)C(=O)O)CNC3CC3C4=CC=CC=C4 |
Origine du produit |
United States |
Foundational & Exploratory
INCB059872 Target Validation in Solid Tumors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
INCB059872 is a potent and selective, orally bioavailable, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation through the demethylation of histone and non-histone proteins.[2] Overexpressed in a variety of solid tumors, including small cell lung cancer (SCLC), Ewing sarcoma, and neuroendocrine neoplasms, LSD1 has emerged as a compelling therapeutic target.[2][3] This technical guide provides a comprehensive overview of the target validation of this compound in solid tumors, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.
Introduction to LSD1: The Target of this compound
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a key epigenetic regulator that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[2] The catalytic activity of LSD1 is dependent on its FAD cofactor.[2] By modulating histone methylation, LSD1 influences chromatin structure and gene expression. Its activity is complex and context-dependent; it can act as both a transcriptional co-repressor and co-activator.[4]
LSD1's role as a co-repressor is often mediated through its association with the CoREST complex, leading to the demethylation of H3K4me2 at gene promoters and subsequent gene silencing.[4] Conversely, it can function as a co-activator by demethylating H3K9me2, an association often observed with nuclear hormone receptors like the androgen receptor.[5] Beyond histones, LSD1 can also demethylate non-histone proteins such as p53, thereby modulating their function.[5]
The overexpression of LSD1 is a frequent event in a multitude of solid tumors and is often correlated with poor prognosis and aggressive disease phenotypes.[6] Its role in maintaining a stem-cell-like state in cancer cells further underscores its significance as a therapeutic target.[6]
This compound: Mechanism of Action
This compound is an orally available, irreversible inhibitor of LSD1.[1] It exerts its inhibitory effect by forming a covalent adduct with the FAD cofactor, which is essential for the catalytic activity of LSD1.[7] This irreversible binding leads to the inhibition of LSD1's demethylase function, resulting in an accumulation of H3K4 and H3K9 methylation at target gene loci.[1] This, in turn, can lead to the re-expression of tumor suppressor genes and the suppression of oncogenic pathways, ultimately inhibiting cancer cell growth and proliferation.[1]
Preclinical Validation of this compound in Solid Tumors
The antitumor activity of this compound has been evaluated in various preclinical models of solid tumors, most notably in small cell lung cancer and Ewing sarcoma.
Small Cell Lung Cancer (SCLC)
In preclinical SCLC models, this compound has demonstrated potent anti-proliferative activity.
Table 1: In Vitro Activity of this compound in SCLC Cell Lines [7]
| Cell Line | EC50 (nM) |
| NCI-H526 | 47 - 377 |
| NCI-H1417 | 47 - 377 |
| Various Panel | 47 - 377 |
In vivo studies using SCLC xenograft models have further confirmed the antitumor efficacy of this compound. Oral administration of this compound resulted in significant tumor growth inhibition in both NCI-H526 and NCI-H1417 xenograft models.[7] A notable pharmacodynamic biomarker of LSD1 inhibition in these models was the marked reduction in serum levels of the neuroendocrine marker pro-gastrin-releasing peptide (pro-GRP).[7]
Ewing Sarcoma
This compound has also been investigated in preclinical models of Ewing sarcoma, a pediatric bone and soft tissue cancer. While it did not significantly alter the proliferation of the A673 Ewing sarcoma cell line in vitro, it did inhibit oncogenic transformation in colony formation assays.[8]
Table 2: In Vivo Activity of this compound in Ewing Sarcoma Xenograft Models [8]
| Xenograft Model | Dosing | Outcome |
| Human Ewing Sarcoma Xenografts | 1.5 mg/kg, once daily for two weeks | Well-tolerated |
Oral administration of this compound at well-tolerated doses led to significant tumor growth inhibition in A673 and SK-ES Ewing sarcoma xenografts, as well as in a subset of patient-derived xenograft (PDX) models.[8] Mechanistically, the effects of this compound in Ewing sarcoma are thought to be mediated through the modulation of the EWS/FLI-NKX2.2 signaling axis.[8]
Clinical Development of this compound in Solid Tumors
This compound has been evaluated in several clinical trials involving patients with advanced solid tumors.
-
NCT02712905: A Phase 1/2, open-label, dose-escalation and dose-expansion study of this compound in subjects with advanced malignancies, including solid tumors.[6] This trial was terminated for strategic business decisions.[2]
-
NCT02959437: A study evaluating this compound in combination with pembrolizumab and epacadostat in subjects with advanced solid tumors.[2] This trial was also terminated by the sponsor.[2]
-
NCT03514407: A Phase 1b open-label study to evaluate the safety, tolerability, and preliminary antitumor activity of this compound in participants with relapsed or refractory Ewing sarcoma.[9] This study was terminated due to recruitment issues.[10]
While these trials were terminated before completion, they indicate the clinical interest in targeting LSD1 with this compound in a range of solid tumors.
Signaling Pathways and Experimental Workflows
LSD1 Signaling in Solid Tumors
The role of LSD1 in solid tumors is multifaceted and involves the regulation of key oncogenic signaling pathways.
Experimental Workflow for Target Validation
Validating the engagement and downstream effects of an LSD1 inhibitor like this compound involves a series of in vitro and in vivo experiments.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture solid tumor cells (e.g., SCLC or Ewing sarcoma cell lines) to near confluency.
-
Harvest cells and resuspend in culture medium.
-
Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by a cooling step.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble LSD1 protein in each sample using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Generate a melting curve by plotting the percentage of soluble LSD1 against the temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genomic regions where LSD1 is bound and to assess the changes in histone methylation marks upon treatment with this compound.
Protocol Outline:
-
Cell Culture and Cross-linking:
-
Culture solid tumor cells and treat with this compound or vehicle.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for a short period (e.g., 10 minutes) at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for LSD1 or a specific histone methylation mark (e.g., H3K4me2 or H3K9me2).
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
DNA Purification:
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a DNA library from the purified ChIP DNA and a corresponding input control DNA.
-
Perform high-throughput sequencing of the libraries.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify regions of enrichment (peaks) for LSD1 binding or specific histone marks.
-
Compare the peak profiles between this compound- and vehicle-treated samples to identify changes in LSD1 occupancy and histone methylation patterns.
-
Reverse Phase Protein Array (RPPA)
RPPA is a high-throughput antibody-based technique used to quantify the expression and modification of hundreds of proteins simultaneously, providing a snapshot of the cellular signaling network.
Protocol Outline:
-
Lysate Preparation:
-
Treat solid tumor cells with various concentrations of this compound for different durations.
-
Lyse the cells using a specialized RPPA lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Determine the protein concentration of each lysate.
-
-
Array Printing:
-
Serially dilute the protein lysates.
-
Print the diluted lysates onto nitrocellulose-coated glass slides using a robotic arrayer, creating a micro-array where each spot represents a specific sample dilution.
-
-
Immunostaining:
-
Incubate each array (slide) with a specific primary antibody against a protein of interest (e.g., total or phosphorylated forms of proteins in key signaling pathways).
-
Wash the slides and incubate with a labeled secondary antibody.
-
Use a signal amplification system to enhance detection.
-
-
Signal Quantification and Data Analysis:
-
Scan the slides using a specialized scanner to detect the signal intensity of each spot.
-
Normalize the signal intensities to the total protein amount for each spot.
-
Analyze the data to identify changes in protein expression and phosphorylation in response to this compound treatment, revealing the impact on cellular signaling pathways.
-
Conclusion
The validation of this compound as a targeted inhibitor of LSD1 in solid tumors is supported by a robust body of preclinical evidence. Its mechanism of action, involving the irreversible inhibition of LSD1's demethylase activity, leads to the modulation of key oncogenic signaling pathways and subsequent tumor growth inhibition in various solid tumor models. While clinical development has faced challenges, the strong preclinical rationale continues to support the exploration of LSD1 inhibition as a therapeutic strategy in solid tumors. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and validation of LSD1 inhibitors in oncology research and drug development.
References
- 1. Facebook [cancer.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LSD1 promotes prostate cancer reprogramming by repressing TP53 signaling independently of its demethylase function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting to https://onderzoekmetmensen.nl/en/trial/48925 [onderzoekmetmensen.nl]
- 7. researchgate.net [researchgate.net]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. Ewing Sarcoma Meets Epigenetics, Immunology and Nanomedicine: Moving Forward into Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The LSD1 Inhibitor INCB059872 and Its Impact on Histone Methylation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of INCB059872, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). It is important to note that this compound targets LSD1, a histone demethylase, and not EZH2, a histone methyltransferase. LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). The dysregulation of LSD1 is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a significant therapeutic target.[1][2]
Core Mechanism of Action
This compound is an orally bioavailable, irreversible inhibitor that covalently binds to the FAD cofactor of LSD1.[3] This inactivation of LSD1 prevents the demethylation of its histone substrates. Consequently, treatment with this compound leads to an increase in the levels of mono- and di-methylated H3K4 and H3K9.[4] The accumulation of H3K4me1/2 at gene promoters and enhancers is associated with transcriptional activation, while increased H3K9me1/2 can lead to the repression of tumor-promoting genes.[1] This modulation of the epigenetic landscape results in the reactivation of tumor suppressor genes and the induction of cellular differentiation, ultimately leading to anti-tumor effects.[4][5]
Caption: Mechanism of this compound Action on Histone Demethylation.
Quantitative Analysis of this compound Activity
Preclinical studies have demonstrated the potent and selective activity of this compound in various cancer models. The following tables summarize key quantitative data related to its inhibitory effects.
| Parameter | Value | Cell Line/System | Reference |
| Cellular Proliferation EC50 | 47 - 377 nM | Panel of SCLC cell lines | [3] |
| Cellular Proliferation IC50 | > 10 µM | Non-tumorigenic, IL-2 stimulated T cells | [3] |
Table 1: Cellular Proliferative Activity of this compound.
| Cell Line | Treatment Conditions | Observed Effect on Histone Methylation | Reference |
| AML Cell Lines | Not specified | Increased H3K4 methylation | [6] |
| THP-1 (AML) | 25 nM, 24 hours | Induction of differentiation markers (CD86, CD11b) | [1][7] |
| SCLC Xenograft Models | Oral administration | Induction of LSD1 responsiveness gene signature (e.g., FEZ1, UMODL1) | [4] |
Table 2: Cellular and In Vivo Effects of this compound on Markers of Histone Methylation and Differentiation.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound.
LSD1 Enzymatic Assay (Horseradish Peroxidase-Coupled)
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against the LSD1 enzyme.
Protocol:
-
Recombinant human LSD1 enzyme is incubated with a biotinylated histone H3 peptide substrate (e.g., H3K4me1) in a reaction buffer.
-
The reaction is initiated in the presence of a serial dilution of this compound or a vehicle control (DMSO).
-
The demethylation reaction produces hydrogen peroxide (H2O2) as a byproduct.[8]
-
Horseradish peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex Red) are added to the reaction.
-
HRP catalyzes the oxidation of the substrate by H2O2, producing a fluorescent signal that is monitored over time.
-
The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
Caption: Workflow for a Fluorometric LSD1 Enzymatic Assay.
Cellular Histone Methylation Analysis (Western Blot)
Objective: To assess the impact of this compound on global levels of H3K4 and H3K9 methylation in cultured cells.
Protocol:
-
Cancer cell lines (e.g., THP-1, NCI-H526) are cultured and treated with varying concentrations of this compound or vehicle for a specified duration (e.g., 48-72 hours).
-
Histones are extracted from the cells using an acid extraction method.[9]
-
Protein concentration of the histone extracts is determined using a standard protein assay (e.g., BCA).
-
Equal amounts of histone extracts (typically 5-10 µg) are separated by SDS-PAGE using a high-percentage polyacrylamide gel (e.g., 15% or 4-20% gradient) to resolve the low molecular weight histones.[10]
-
Proteins are transferred to a PVDF or nitrocellulose membrane. Transfer efficiency is monitored using Ponceau S staining.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for H3K4me1, H3K4me2, H3K9me1, H3K9me2, and a loading control (e.g., total Histone H3).
-
Following washing steps, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Band intensities are quantified, and the levels of specific histone modifications are normalized to the total histone H3 loading control.
Caption: Cellular Histone Methylation Analysis Workflow.
Signaling Pathway Perturbation
The inhibition of LSD1 by this compound disrupts its role in key transcriptional repressor complexes, such as the CoREST complex.[6] A critical interaction is with the transcription factor GFI1 (Growth Factor Independence 1), which is essential for the differentiation block in certain leukemias. By inhibiting LSD1, this compound prevents the GFI1/LSD1 complex from repressing target genes, leading to the expression of genes that promote myeloid differentiation.[11]
Caption: this compound Disrupts GFI1-Mediated Repression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. chayon.co.kr [chayon.co.kr]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
- 10. researchgate.net [researchgate.net]
- 11. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Edged Sword: A Technical Guide to INCB059872 and its Regulation of GFI1/GFI1B in Myeloid Malignancies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INCB059872, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), has emerged as a promising therapeutic agent in the treatment of myeloid malignancies, particularly Acute Myeloid Leukemia (AML). Its mechanism of action, however, extends beyond simple enzymatic inhibition, intricately intertwining with the regulation of two master hematopoietic transcription factors: Growth Factor Independence 1 (GFI1) and its paralog, GFI1B. This technical guide provides an in-depth analysis of the molecular underpinnings of this compound's activity, focusing on its impact on the GFI1/GFI1B regulatory axis. We will explore the core mechanism, present quantitative data from key studies, detail relevant experimental protocols, and visualize the complex signaling and experimental workflows. Understanding this dual regulation is critical for optimizing the therapeutic window of this compound and mitigating potential on-target toxicities such as thrombocytopenia.
The Core Mechanism: Disrupting the Repressive Complex
This compound is a selective, irreversible inhibitor of LSD1 (also known as KDM1A), a flavin adenine dinucleotide (FAD)-dependent demethylase.[1][2][3][4] LSD1 is a critical component of the CoREST transcriptional repressor complex, which also includes histone deacetylases 1 and 2 (HDAC1/2) and the REST corepressor 1 (RCOR1).[1][5] This complex is recruited to specific gene promoters by transcription factors, leading to the removal of mono- and di-methyl marks from histone H3 at lysine 4 (H3K4me1/2), a hallmark of active enhancers and promoters, thereby suppressing gene expression.[2][6]
In the context of hematopoiesis, the transcription factors GFI1 and GFI1B play a pivotal role.[4][5][7] These zinc-finger proteins act as transcriptional repressors crucial for the proper development of various blood cell lineages.[5][7][8][9] GFI1 is primarily involved in myeloid and lymphoid differentiation, while GFI1B is essential for erythroid and megakaryocytic lineages.[8][9][10] Both GFI1 and GFI1B recruit the LSD1-CoREST complex to their target gene promoters to mediate transcriptional repression.[9][11]
The primary mechanism of action of this compound in myeloid leukemia is not solely the global inhibition of LSD1's demethylase activity, but rather the disruption of the physical interaction between LSD1 and the SNAG domain of GFI1 and GFI1B.[2] This disruption leads to the disengagement of the CoREST complex from GFI1/GFI1B target genes. Consequently, the repressive histone marks are removed, and activating marks, such as H3K27 acetylation, accumulate, leading to the de-repression and upregulation of genes involved in myeloid differentiation.[1][2] This induction of a myeloid differentiation gene signature is a key therapeutic effect of this compound in AML.[1][2]
However, this mechanism also underlies the principal on-target toxicity of LSD1 inhibitors: thrombocytopenia. By de-repressing GFI1/GFI1B target genes, this compound also affects normal hematopoiesis. Specifically, it stalls the maturation of megakaryocyte progenitor cells, leading to an accumulation of immature megakaryocytes that are inefficient at producing platelets.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Effects of this compound on Gene Expression in THP-1 AML Cells
| Parameter | Value | Time Point | Experimental Method | Reference |
| Upregulated Genes (≥1.5-fold) | 203 | 24 hours | RNA-seq | [1][5] |
| Upregulated Enhancers (≥1.5-fold) | ~1300 | 24 hours | PRO-seq | [1][5] |
| Upregulated Myeloid Differentiation Genes | e.g., CSF1R, CD86 | 24 hours | RNA-seq | [1][5] |
| Changes in H3K4me1/me2 | Subtle | 48 hours | ChIP-seq | [1] |
Table 2: In Vivo Effects of this compound in a Murine MLL-AF9 AML Model
| Parameter | Outcome | Dosing Regimen | Reference |
| Median Survival | Significantly prolonged | Daily (QD) and alternative-day (QoD) | [12] |
| Myeloid Blast Differentiation | Induced | Not specified | [12] |
| Blast Colonies | Reduced | Not specified | [12] |
| Clinical Hematological Parameters | Normalized | Not specified | [12] |
Table 3: Effects of this compound on Human AML Xenograft Models
| Parameter | Outcome | Measurement | Reference |
| Tumor Growth | Significantly inhibited | Not specified | [2][12] |
| CD86 Induction (Pharmacodynamic Marker) | Sustained induction | Not specified | [12] |
| CD11b Induction (Myeloid Differentiation Marker) | Observed | Not specified | [2] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from best practices and literature descriptions.
Precision Nuclear Run-On Sequencing (PRO-seq)
PRO-seq is utilized to map the locations of active RNA polymerases at single-nucleotide resolution, providing a snapshot of nascent transcription.
Methodology:
-
Cell Permeabilization: AML cells (e.g., THP-1) are harvested and washed with ice-cold PBS. The cells are then permeabilized with a digitonin-based buffer to allow for the entry of biotinylated nucleotides while keeping the nuclear membrane intact.
-
Nuclear Run-On: The permeabilized cells are incubated in a run-on reaction mixture containing biotin-11-CTP and biotin-11-UTP, along with ATP and GTP. This allows engaged RNA polymerases to incorporate the biotinylated nucleotides into the 3' end of the nascent RNA.
-
RNA Isolation and Fragmentation: Total RNA is extracted, and the nascent, biotinylated RNA is fragmented by base hydrolysis to a desired size range (e.g., 50-150 nucleotides).
-
Biotinylated RNA Enrichment: The fragmented, biotinylated RNA is captured using streptavidin-coated magnetic beads.
-
Library Preparation: 3' and 5' adapters are ligated to the captured RNA fragments. The RNA is then reverse transcribed to cDNA, and the resulting library is amplified by PCR.
-
Sequencing and Data Analysis: The library is sequenced using a high-throughput sequencing platform. Reads are aligned to the reference genome, and the 3' ends of the reads are mapped to identify the positions of active RNA polymerases.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is employed to identify the genome-wide localization of specific histone modifications or DNA-binding proteins.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA. The reaction is quenched with glycine.
-
Chromatin Preparation: Nuclei are isolated, and the chromatin is sheared to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to the target of interest (e.g., H3K4me2, H3K27ac). The antibody-chromatin complexes are then captured using protein A/G magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The captured chromatin is then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed by heating, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput platform.
-
Data Analysis: Reads are aligned to the reference genome, and peak calling algorithms are used to identify regions of enrichment for the target protein or histone mark.
Single-Cell RNA Sequencing (scRNA-seq)
scRNA-seq is used to profile the transcriptomes of individual cells, allowing for the identification of distinct cell populations and their gene expression signatures.
Methodology:
-
Single-Cell Suspension Preparation: Bone marrow cells are harvested and processed to obtain a single-cell suspension. Red blood cells are lysed, and the remaining cells are washed and resuspended in an appropriate buffer.
-
Single-Cell Capture: Single cells are encapsulated into nanoliter-scale droplets along with barcoded beads using a microfluidic device (e.g., 10x Genomics Chromium). Each bead contains primers with a unique barcode to identify the cell of origin.
-
Cell Lysis and Reverse Transcription: Within each droplet, the cell is lysed, and the mRNA is captured by the barcoded beads. Reverse transcription is then performed to generate barcoded cDNA.
-
cDNA Amplification and Library Construction: The cDNA is amplified by PCR, and a sequencing library is constructed.
-
Sequencing and Data Analysis: The library is sequenced, and the reads are processed to assign each transcript to its cell of origin using the barcodes. The data is then used for downstream analyses, including cell clustering, identification of cell types, and differential gene expression analysis.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed.
References
- 1. Isolation of Human Bone Marrow Non-hematopoietic Cells for Single-cell RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gfi1 and Gfi1b: key regulators of hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Human bone marrow assessment by single-cell RNA sequencing, mass cytometry, and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Histone Modifications in Acute Myeloid Leukaemia Using Chromatin Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multifaceted Actions of GFI1 and GFI1B in Hematopoietic Stem Cell Self-Renewal and Lineage Commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
INCB059872: A Technical Deep Dive into FAD-Directed LSD1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of INCB059872, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). We will explore its mechanism of action, preclinical efficacy, and the methodologies used to characterize its activity, presenting a comprehensive resource for professionals in the field of oncology and drug development.
Introduction to this compound and its Target: LSD1
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By removing these methyl marks, LSD1 can act as both a transcriptional co-repressor and co-activator, depending on the associated protein complexes. Dysregulation of LSD1 activity has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), where it contributes to the maintenance of an undifferentiated and proliferative state.
This compound is an orally bioavailable small molecule that acts as a potent, selective, and irreversible inhibitor of LSD1. Its mechanism of action is centered on the formation of a covalent adduct with the FAD cofactor in the active site of the LSD1 enzyme, leading to its inactivation.[1] This targeted inhibition of LSD1 has shown promise in preclinical models by inducing differentiation and inhibiting the proliferation of cancer cells.
Mechanism of Action: FAD-Directed Inhibition
This compound's inhibitory activity is achieved through a mechanism-based inactivation of LSD1. As a FAD-directed inhibitor, it forms a covalent bond with the FAD cofactor, a critical component of the enzyme's catalytic machinery.[1] This irreversible binding effectively shuts down the demethylase activity of LSD1.
The functional consequence of LSD1 inhibition by this compound is a global increase in histone methylation, particularly H3K4me2. This epigenetic modification leads to the reactivation of silenced tumor suppressor genes and the suppression of oncogenic pathways. In the context of AML, this translates to the induction of myeloid differentiation, as evidenced by the increased expression of cell surface markers such as CD11b and CD86, and a reduction in the proliferation of leukemic cells.[2][3][4]
dot
Caption: Signaling pathway of LSD1 inhibition by this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing insights into its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Cell Line Type | EC50 (nM) | Reference |
| Small Cell Lung Cancer (SCLC) | 47 - 377 | [5] |
| Non-tumorigenic IL-2 stimulated T cells | > 10,000 | [5] |
EC50: Half-maximal effective concentration.
Preclinical Efficacy
This compound has demonstrated significant anti-tumor activity in various preclinical models of cancer, particularly in AML.
In Vitro Studies
In AML cell lines and primary patient samples, this compound treatment leads to a dose-dependent inhibition of cell proliferation and induction of myeloid differentiation.[2] This is characterized by an upregulation of the myeloid differentiation markers CD11b and CD86.[2][3][4]
In Vivo Studies
Oral administration of this compound has shown significant efficacy in mouse models of AML. In human AML xenograft models, this compound significantly inhibited tumor growth.[1][2] Furthermore, in a murine MLL-AF9 disseminated leukemia model, which recapitulates key features of human AML, this compound treatment prolonged the median survival of the mice.[1][2] Mechanistic studies in this model confirmed that the therapeutic effect was associated with the induction of blast cell differentiation, a reduction in blast colonies, and the normalization of hematological parameters.[2]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
LSD1 Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound against purified LSD1 enzyme.
Principle: The activity of LSD1 can be measured by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction. A common method is a coupled enzymatic assay using horseradish peroxidase (HRP) and a fluorogenic substrate like Amplex Red. HRP, in the presence of H₂O₂, catalyzes the oxidation of Amplex Red to the highly fluorescent resorufin, which can be quantified.
Protocol Outline:
-
Recombinant human LSD1 is incubated with varying concentrations of this compound in a suitable assay buffer.
-
A histone H3 peptide substrate (e.g., H3K4me1 or H3K4me2) is added to initiate the demethylation reaction.
-
After a defined incubation period, a solution containing HRP and Amplex Red is added.
-
The reaction is allowed to proceed, and the fluorescence of resorufin is measured using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Principle: Cell viability and proliferation can be measured using various methods. A common approach is the use of a colorimetric assay based on the reduction of a tetrazolium salt (e.g., MTS or WST-1) by metabolically active cells to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol Outline:
-
Cancer cells (e.g., AML or SCLC cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or vehicle control.
-
After a specified incubation period (e.g., 72 hours), the tetrazolium salt reagent is added to each well.
-
Following a further incubation, the absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
-
The EC50 value, the concentration of the compound that causes a 50% reduction in cell proliferation, is determined from the dose-response curve.
Myeloid Differentiation Assay
Objective: To evaluate the ability of this compound to induce myeloid differentiation in AML cells.
Principle: Myeloid differentiation is characterized by changes in the expression of specific cell surface markers. Flow cytometry can be used to quantify the percentage of cells expressing markers such as CD11b and CD86.
Protocol Outline:
-
AML cells are cultured in the presence of various concentrations of this compound or vehicle control for a defined period (e.g., 4-7 days).
-
Cells are harvested and washed with a suitable buffer (e.g., PBS with 2% FBS).
-
The cells are then incubated with fluorescently-labeled antibodies specific for CD11b and CD86.
-
After incubation and washing to remove unbound antibodies, the cells are analyzed by flow cytometry.
-
The percentage of cells positive for CD11b and/or CD86 is determined for each treatment condition.
In Vivo Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound in a mouse model of AML.
Principle: Immunodeficient mice are implanted with human AML cells to establish tumors. The effect of drug treatment on tumor growth is then monitored over time.
Protocol Outline:
-
Human AML cells (e.g., MV-4-11 or THP-1) are injected subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID or NSG).
-
Once tumors are established (for subcutaneous models) or engraftment is confirmed (for disseminated models), mice are randomized into treatment and control groups.
-
This compound is administered orally at various doses and schedules (e.g., daily or every other day). The control group receives a vehicle.
-
For subcutaneous models, tumor volume is measured regularly using calipers. For disseminated models, disease progression can be monitored by assessing the percentage of human CD45+ cells in the peripheral blood or by in vivo imaging if cells are engineered to express a reporter like luciferase.
-
At the end of the study, tumors are excised and weighed, and tissues may be collected for pharmacodynamic marker analysis. For survival studies, mice are monitored until they meet pre-defined humane endpoints.
dot
Caption: Experimental workflow for the evaluation of this compound.
Clinical Development
This compound has been evaluated in a Phase 1/2 clinical trial (NCT02712905) in subjects with advanced malignancies, including AML. The primary objectives of this study were to assess the safety, tolerability, and preliminary efficacy of this compound as a monotherapy and in combination with other agents. While detailed results from this trial are not yet fully published, the preclinical data provided a strong rationale for its clinical investigation.
Conclusion
This compound represents a promising therapeutic agent that targets the epigenetic regulator LSD1. Its FAD-directed irreversible mechanism of action leads to the inhibition of cancer cell proliferation and the induction of differentiation, particularly in hematological malignancies like AML. The comprehensive preclinical characterization of this compound, as outlined in this guide, provides a solid foundation for its continued investigation and development as a novel cancer therapy. The methodologies described herein serve as a valuable resource for researchers working on LSD1 inhibitors and other epigenetic modulators.
References
- 1. Targeting LSD1 with this compound: A Promising Therapeutic Approach for Human and Murine AML [synapse.patsnap.com]
- 2. | BioWorld [bioworld.com]
- 3. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preclinical Pharmacology of INCB059872: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB059872 is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in oncogenesis through the regulation of gene expression.[1][2][3][4] As a flavin adenine dinucleotide (FAD)-dependent amine oxidase, LSD1 removes methyl groups from mono- and di-methylated lysine 4 and 9 of histone H3 (H3K4 and H3K9).[1][3][5] This demethylation activity can lead to the repression of tumor suppressor genes and the activation of genes that promote tumor growth.[6] this compound forms a covalent adduct with FAD, leading to irreversible inhibition of LSD1.[1][2][3][4] This guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the demethylase activity of LSD1. LSD1 is a key component of several transcriptional repressor complexes, including the CoREST complex.[3][7][8] In hematological malignancies such as Acute Myeloid Leukemia (AML), LSD1 is often recruited to chromatin by transcription factors like Growth Factor Independence 1 (GFI1) and GFI1B.[3][8][9] The GFI1/LSD1/CoREST complex suppresses the expression of genes required for myeloid differentiation, thereby contributing to the leukemic phenotype.[3][8][9]
By inhibiting LSD1, this compound prevents the demethylation of H3K4, leading to an increase in H3K4 methylation and the subsequent expression of silenced tumor suppressor and differentiation-associated genes.[6] This ultimately results in the induction of differentiation and inhibition of proliferation in cancer cells.[2][8][10]
Figure 1: Simplified signaling pathway of this compound action.
In Vitro Activity
The in vitro anti-tumor activity of this compound has been evaluated in various cancer cell lines, primarily focusing on AML and Small Cell Lung Cancer (SCLC).
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| SCLC Panel | Small Cell Lung Cancer | 47 - 377 | [1][4][11] |
| NCI-H526 | Small Cell Lung Cancer | Not specified | [1][4] |
| NCI-H1417 | Small Cell Lung Cancer | Not specified | [1][4] |
| AML Panel | Acute Myeloid Leukemia | Not specified | [2][8] |
Key Findings:
-
This compound demonstrates potent inhibition of proliferation in a panel of SCLC cell lines with EC50 values in the nanomolar range.[1][4][11]
-
In AML cell lines and primary patient cells, this compound induces cellular differentiation, as evidenced by the increased expression of myeloid differentiation markers CD86 and CD11b.[2][8][10]
-
Non-tumorigenic cells, such as IL-2 stimulated T-cells from normal donors, are significantly less sensitive to this compound, with IC50 values greater than 10 µM, indicating a degree of selectivity for cancer cells.[1][4]
-
This compound has also been shown to inhibit the growth of tumor-initiating stem-like cells in prostate cancer models.[9]
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound in various animal models of AML and SCLC.
| Model | Cancer Type | Treatment | Key Outcomes | Reference |
| Human AML Xenograft | Acute Myeloid Leukemia | Oral administration (QD and QoD) | Significant tumor growth inhibition; Sustained induction of CD86. | [2][8][10] |
| Murine MLL-AF9 Leukemia | Acute Myeloid Leukemia | Oral administration (QD and QoD) | Prolonged median survival; Induced differentiation of blast cells; Reduced blast colonies; Normalized hematological parameters. | [2][8] |
| NCI-H526 Xenograft | Small Cell Lung Cancer | Oral administration (QD and QoD) | Tumor growth inhibition. | [1][4] |
| NCI-H1417 Xenograft | Small Cell Lung Cancer | Oral administration (QD and QoD) | Tumor growth inhibition; Induction of FEZ1 and UMODL1 genes; Marked reduction in serum pro-GRP levels. | [1][3][4] |
Key Findings:
-
Oral administration of this compound, using both once-daily (QD) and alternative-day (QoD) dosing regimens, effectively inhibits tumor growth in human AML and SCLC xenograft models.[1][2][4][8][10]
-
In a murine model of MLL-AF9-driven AML, this compound significantly prolongs survival and leads to the differentiation of leukemic cells.[2][8]
-
Pharmacodynamic studies in vivo confirm the mechanism of action, showing sustained induction of the myeloid differentiation marker CD86 in AML xenografts.[2][10]
-
In SCLC models, this compound treatment leads to the induction of genes predictive of LSD1 responsiveness (FEZ1 and UMODL1) and a reduction in the neuroendocrine marker pro-GRP, suggesting its potential as a pharmacodynamic biomarker.[1][3][4]
Experimental Protocols
In Vitro Assays
Cell Proliferation Assay (e.g., CellTiter-Glo®)
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Protocol to establish a stable MLL-AF9_AML mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Frontiers | Targeting the GFI1/1B—CoREST Complex in Acute Myeloid Leukemia [frontiersin.org]
- 9. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
INCB059872: A Technical Overview of its Role in Hematopoietic Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB059872 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator involved in hematopoiesis.[1][2][3] Aberrant LSD1 activity is implicated in the pathogenesis of various hematological malignancies, including acute myeloid leukemia (AML), by blocking cellular differentiation and promoting a stem-cell-like state.[4][5][6] This technical guide provides an in-depth analysis of this compound's mechanism of action and its role in promoting hematopoietic differentiation, with a focus on myeloid lineages.
Core Mechanism of Action: LSD1 Inhibition
This compound functions as a flavin adenine dinucleotide (FAD)-directed inhibitor of LSD1 (also known as KDM1A).[4] LSD1 is a critical component of several transcriptional repressor complexes, including the CoREST complex.[7] By irreversibly binding to LSD1, this compound disrupts its demethylase activity, which primarily targets mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] This inhibition leads to the de-repression of genes regulated by transcription factors such as GFI1 and GFI1B, ultimately promoting myeloid differentiation.[7][8]
dot
Caption: Signaling pathway of this compound in promoting myeloid differentiation.
Effects on Hematopoietic Differentiation
This compound has been demonstrated to induce differentiation in various preclinical models of AML.[1][4] Treatment with this compound leads to a significant upregulation of genes associated with myeloid cell lineage and maturation.[7] This is phenotypically observed as an increase in the expression of myeloid differentiation markers such as CD11b and CD86.[4][5]
Quantitative Data on Gene and Protein Expression
| Cell Line | Treatment Details | Gene/Protein | Fold Change/Effect | Reference |
| THP-1 (AML) | 24h this compound | Myeloid lineage genes | 203 genes with >1.5-fold increase | [7] |
| THP-1 (AML) | 24h this compound | CSF1R, CD86 | Upregulated | [7] |
| Human AML Cell Lines | Not specified | CD86, CD11b | Induction of expression | [4] |
| Human Primary AML Cells | ex vivo | CD86, CD11b | Induction of expression | [4] |
| Human AML PDX Models | Not specified | CD14+, CD15+ | Increased populations | [5] |
| Human AML PDX Models | Not specified | CD34+/CD38- to CD34+/CD38+ | Shift in population | [5] |
Experimental Protocols
Cell Culture and Differentiation Assays
Human AML cell lines, such as THP-1 and MV-4-11, are cultured in standard conditions.[9] To assess differentiation, cells are treated with this compound at various concentrations.[3] Post-treatment, cells are harvested and stained with fluorescently labeled antibodies against cell surface markers like CD11b and CD86 for analysis by flow cytometry.[5][9]
Gene Expression Analysis
To elucidate the molecular mechanisms, several advanced sequencing techniques have been employed:
-
Precision Nuclear Run-on Sequencing (PRO-seq): This method is used to measure nascent transcription at both genes and enhancers to identify the earliest transcriptional changes following this compound treatment.[7][8]
-
Single-Cell RNA Sequencing (scRNA-seq): This technique allows for the detailed analysis of gene expression changes in individual cells within a heterogeneous population, providing insights into differentiation trajectories of hematopoietic progenitors.[7][8][9]
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq): ChIP-seq is utilized to map the genome-wide localization of histone modifications, such as H3K4me1 and H3K4me2, to understand the epigenetic landscape changes induced by this compound.[7]
dot
Caption: Experimental workflow for assessing the effects of this compound.
Impact on Megakaryocyte Progenitors and Potential Toxicities
While promoting myeloid differentiation in AML cells, this compound has also been shown to affect other hematopoietic lineages.[7] Studies in mice treated with this compound revealed an accumulation of early megakaryocyte progenitor cells.[8][10] This stalling of megakaryocyte maturation is a likely explanation for the thrombocytopenia observed in preclinical models and is an important consideration for the clinical development of LSD1 inhibitors.[7][8]
Clinical Significance
This compound has been evaluated in clinical trials for various malignancies, including advanced solid tumors and Ewing sarcoma.[1] Its ability to induce differentiation makes it a promising therapeutic agent for AML, a disease characterized by a differentiation block.[4][5] Further clinical investigation is ongoing to determine its safety and efficacy in different patient populations.
Conclusion
This compound represents a targeted therapeutic strategy that addresses the epigenetic dysregulation underlying certain hematological malignancies. By inhibiting LSD1, it effectively de-represses key myeloid differentiation genes, offering a potential pathway to overcome the differentiation arrest characteristic of diseases like AML. The comprehensive molecular and cellular analyses outlined in this guide provide a solid foundation for understanding its mechanism of action and for guiding its future clinical development.
References
- 1. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Lysine-specific demethylase 1 regulates hematopoietic stem cell expansion and myeloid cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia. | Semantic Scholar [semanticscholar.org]
INCB059872 and the CoREST Complex: A Technical Guide to a Novel Epigenetic Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB059872 is a potent and selective, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzymatic component of the CoREST (Corepressor for RE1-Silencing Transcription factor) complex.[1][2] This technical guide provides an in-depth overview of the interaction between this compound and the CoREST complex, detailing its mechanism of action, quantitative parameters of engagement, and the experimental methodologies used to elucidate this interaction. The information presented is intended to support further research and drug development efforts targeting epigenetic pathways in oncology and other therapeutic areas.
The CoREST complex is a critical transcriptional corepressor involved in chromatin modification and the regulation of gene expression.[3] It plays a significant role in neuronal development and hematopoiesis. The core components of the CoREST complex include LSD1, HDAC1/2 (Histone Deacetylase 1/2), and the scaffolding protein RCOR1 (REST Corepressor 1). By mediating the demethylation of specific histone residues, particularly H3K4me1/2 and H3K9me1/2, the CoREST complex contributes to gene silencing. Dysregulation of CoREST complex activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.
This compound has emerged as a promising therapeutic agent, particularly in the context of acute myeloid leukemia (AML) and other malignancies.[1][2] Its mechanism of action is centered on the irreversible inhibition of LSD1, leading to a loss of the CoREST complex's repressive function and subsequent alterations in gene expression that can induce cancer cell differentiation.[1][2]
Quantitative Data
The following tables summarize the key quantitative data characterizing the potency and cellular effects of this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Target/Cell Line | Reference |
| Biochemical IC50 | 18 nM | LSD1 | [4] |
| Cellular EC50 | 47 - 377 nM | Small Cell Lung Cancer (SCLC) Cell Lines | [5] |
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effects by disrupting the canonical function of the CoREST complex. The signaling pathway can be visualized as a series of molecular events initiated by the binding of this compound to LSD1.
Caption: this compound inhibits LSD1, leading to transcriptional activation and cell differentiation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and tailored to the study of this compound and the CoREST complex in acute myeloid leukemia (AML) cell lines.
Precision Nuclear Run-On Sequencing (PRO-seq)
PRO-seq is a powerful technique to map the locations of actively transcribing RNA polymerases at nucleotide resolution. This protocol is adapted for AML cell lines treated with this compound.
Objective: To identify genome-wide changes in nascent transcription following this compound treatment.
Materials:
-
AML cell lines (e.g., THP-1, MOLM-13)
-
This compound
-
Cell culture reagents
-
Permeabilization buffer (10 mM Tris-HCl pH 7.4, 300 mM sucrose, 3 mM CaCl2, 2 mM MgCl2, 0.5% NP-40, 0.5 mM DTT, 1x protease inhibitors, 1 U/µL RNase inhibitor)
-
Nuclear run-on buffer (10 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT, 300 mM KCl, 20 µM Biotin-11-NTPs, 0.4 U/µL RNase inhibitor, 1% Sarkosyl)
-
Streptavidin magnetic beads
-
RNA purification kits
-
Reagents for library preparation (NEBNext Small RNA Library Prep Set)
Workflow Diagram:
Caption: Workflow for Precision Nuclear Run-On Sequencing (PRO-seq).
Procedure:
-
Cell Culture and Treatment: Culture AML cells to the desired density and treat with this compound or vehicle control for the specified duration.
-
Cell Permeabilization: Harvest cells and wash with ice-cold PBS. Resuspend in permeabilization buffer and incubate on ice.
-
Nuclear Run-On: Pellet the permeabilized cells and resuspend in nuclear run-on buffer. Incubate at 37°C to allow incorporation of biotin-NTPs by active RNA polymerases.
-
RNA Extraction: Extract total RNA using a suitable method (e.g., TRIzol).
-
Enrichment of Nascent RNA: Fragment the RNA and perform affinity purification of biotinylated transcripts using streptavidin magnetic beads.
-
Library Preparation: Prepare sequencing libraries from the enriched nascent RNA using a small RNA library preparation kit.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align reads to the reference genome and analyze for differential transcription.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of specific proteins, such as transcription factors or modified histones.
Objective: To map the genomic locations of histone modifications (e.g., H3K4me2, H3K27ac) affected by this compound treatment.
Materials:
-
AML cell lines
-
This compound
-
Formaldehyde (for crosslinking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Antibodies specific for histone modifications of interest
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kits
-
Reagents for library preparation
Workflow Diagram:
Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
Procedure:
-
Cell Culture and Treatment: As described for PRO-seq.
-
Crosslinking: Add formaldehyde directly to the culture medium to crosslink proteins to DNA. Quench with glycine.
-
Cell and Nuclear Lysis: Harvest and lyse the cells to isolate nuclei.
-
Chromatin Sonication: Resuspend nuclei in a suitable buffer and sonicate to shear chromatin into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone mark of interest overnight. Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washes: Perform a series of stringent washes to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by heating. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome and perform peak calling to identify regions of enrichment.
Conclusion
This compound represents a targeted therapeutic strategy that leverages a deep understanding of epigenetic regulation. By irreversibly inhibiting LSD1 within the CoREST complex, this compound effectively reverses the transcriptional repression of key differentiation-associated genes, offering a promising avenue for the treatment of AML and other cancers. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential of targeting the CoREST complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the CoREST complex with dual histone deacetylase and demethylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
INCB059872 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
INCB059872 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial in the regulation of gene expression.[1] LSD1 is overexpressed in various cancers, including acute myeloid leukemia (AML), where it plays a role in maintaining a differentiation block.[2] this compound functions by disrupting the interaction between LSD1 and Growth Factor Independence 1 (GFI1), a transcriptional repressor, leading to the activation of GFI1-target genes and subsequent induction of myeloid differentiation.[1][3][4] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including biochemical assays to determine its enzymatic inhibition, cell-based assays to assess its effect on cancer cell viability and differentiation, and target engagement and mechanistic assays to confirm its mode of action.
Introduction
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By regulating histone methylation, LSD1 plays a critical role in gene transcription and chromatin structure. Its dysregulation is implicated in the pathogenesis of several cancers, making it an attractive therapeutic target. This compound is a covalent, FAD-directed inhibitor of LSD1.[5] This document outlines standardized in vitro protocols to evaluate the biochemical and cellular effects of this compound.
Data Presentation
Table 1: Biochemical Potency of this compound
| Assay Type | Target | Parameter | Value |
| Biochemical | LSD1 | IC₅₀ | 18 nM[3] |
Table 2: Cellular Activity of this compound in Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | Parameter | Value (nM) |
| NCI-H526 | EC₅₀ | 47 - 377[6] |
| NCI-H1417 | EC₅₀ | 47 - 377[6] |
| Various SCLC cell lines | EC₅₀ | 47 - 377[6] |
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of the LSD1/GFI1 transcriptional repressor complex.
Caption: Mechanism of this compound action on the LSD1/GFI1 signaling pathway.
Experimental Protocols
LSD1 Biochemical Assays
These assays are designed to measure the direct inhibitory effect of this compound on the enzymatic activity of LSD1.
This assay measures the hydrogen peroxide produced during the LSD1-mediated demethylation reaction.
Experimental Workflow:
Caption: Workflow for the LSD1 peroxidase-coupled biochemical assay.
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, pre-incubate the compound dilutions with 38.5 nM of human recombinant LSD1 enzyme in 50 mM sodium phosphate buffer (pH 7.4) for 15 minutes on ice.[8]
-
Initiate the enzymatic reaction by adding a dimethylated H3(1-21)K4 peptide substrate.[8]
-
Incubate the plate at 37°C for the desired reaction time.
-
Stop the reaction and add a detection reagent containing horseradish peroxidase (HRP) and Amplex Red.
-
Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) to quantify the amount of hydrogen peroxide produced.
-
Calculate IC₅₀ values from the dose-response curves.
This assay is a sensitive method to measure LSD1 activity.
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, pre-incubate the compound dilutions with 0.45 nM of human recombinant LSD1 enzyme in an appropriate assay buffer for 15 minutes on ice.[8]
-
Initiate the reaction by adding a mix of flavin adenine dinucleotide (FAD) and a biotinylated monomethyl H3(1-21)K4 peptide substrate.[8]
-
Incubate the plate at 37°C.
-
Add HTRF detection reagents (e.g., europium cryptate-labeled anti-H3K4me1 antibody and streptavidin-XL665).
-
Incubate to allow for antibody binding.
-
Read the HTRF signal on a compatible plate reader.
-
Calculate IC₅₀ values from the dose-response curves.
Cell Viability Assay
This protocol is to determine the effect of this compound on the proliferation of AML cell lines.
Experimental Workflow:
Caption: Workflow for the cell viability assay in AML cell lines.
Protocol:
-
Seed AML cells (e.g., THP-1, MV-4-11) in a 96-well plate at an appropriate density (e.g., 10,000 cells/well).
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add a cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate EC₅₀ values from the dose-response curves.
Co-Immunoprecipitation (Co-IP) for LSD1-GFI1 Interaction
This assay is used to demonstrate that this compound disrupts the interaction between LSD1 and GFI1.[3]
Protocol:
-
Transfect HEK293T cells with a GFI1 expression vector or an empty vector control.[3]
-
Treat the transfected cells with DMSO (vehicle control) or 250 nM this compound for 48 hours.[3]
-
Lyse the cells in NETN buffer (100 mM NaCl, 2 mM Tris pH 8.0, 0.5 mM EDTA, 0.5% NP-40).[3]
-
Perform immunoprecipitation by incubating the cell lysates with an anti-LSD1 antibody or a rabbit IgG control antibody for 3 hours at 4°C.[3]
-
Add Protein A/G magnetic beads and incubate for an additional hour at 4°C to capture the antibody-protein complexes.[3]
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against GFI1 and LSD1 to detect the co-immunoprecipitated proteins. A reduced GFI1 band in the this compound-treated sample indicates disruption of the interaction.[3]
Target Engagement Assay
A chemoprobe-based immunoassay can be used to directly measure the engagement of this compound with LSD1 in cells.
Principle:
This method utilizes a biotinylated chemoprobe that covalently binds to the active site of LSD1. In cells treated with this compound, the drug will occupy the active site, thus preventing the binding of the chemoprobe. The amount of bound chemoprobe can then be quantified, providing a measure of target engagement.
Protocol Outline:
-
Treat cells with varying concentrations of this compound.
-
Lyse the cells.
-
Incubate the cell lysates with a biotinylated LSD1-specific chemoprobe.
-
Capture the protein-probe complexes.
-
Detect the amount of captured probe using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.
-
A decrease in signal with increasing concentrations of this compound indicates target engagement.
Conclusion
The protocols described in these application notes provide a comprehensive framework for the in vitro characterization of the LSD1 inhibitor this compound. These assays are essential for understanding its biochemical potency, cellular activity, and mechanism of action, thereby supporting its development as a potential therapeutic agent for AML and other malignancies. The provided data and workflows offer a valuable resource for researchers in the field of cancer drug discovery and development.
References
- 1. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. Targeting LSD1 with this compound: A Promising Therapeutic Approach for Human and Murine AML [synapse.patsnap.com]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IN-CB059872 Dosing and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB059872 is a potent, selective, and orally bioavailable irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in oncogenesis through the regulation of gene expression.[1][2] By forming a covalent flavin adenine dinucleotide (FAD) adduct, this compound effectively inhibits LSD1's demethylase activity.[1] This inhibition leads to an altered epigenetic landscape, inducing cellular differentiation and inhibiting proliferation in various cancer models, particularly in acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[1][3] Preclinical studies in murine models have demonstrated the anti-tumor efficacy of this compound, highlighting its potential as a therapeutic agent.[3]
These application notes provide a comprehensive overview of the dosing and administration of this compound in mice based on publicly available preclinical data. The protocols and data presented herein are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action: LSD1 Inhibition
This compound targets and irreversibly inhibits LSD1, a key epigenetic modifier. LSD1, in complex with other proteins, removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes. By inhibiting LSD1, this compound promotes the expression of genes involved in cellular differentiation.[4] In the context of AML, this leads to the upregulation of myeloid differentiation markers such as CD11b and CD86.[2]
Caption: Signaling Pathway of this compound.
Preclinical Efficacy in Murine Models
This compound has demonstrated significant anti-tumor activity in various preclinical mouse models of AML and SCLC. Oral administration of the compound has been shown to inhibit tumor growth and prolong the survival of tumor-bearing mice.[3]
Table 1: Summary of this compound Efficacy in AML Murine Models
| Mouse Model | Cell Line | Dosing Regimen | Efficacy | Reference |
| Human AML Xenograft | THP-1 | Oral (p.o.), daily (QD) or alternative-day (QoD) | Reduced tumor growth | [1] |
| Murine Leukemia Model | MLL-AF9 | Oral (p.o.), daily (QD) or alternative-day (QoD) | Prolonged median survival, induced cell differentiation, reduced blast colonies, and normalized hematological parameters.[1] | [1] |
| Human AML Xenograft | Not Specified | Oral (p.o.) | Significantly inhibited tumor growth | |
| Patient-Derived Xenograft (PDX) | Not Specified | Oral (p.o.), with ATRA | Markedly increased CD11b+ cells in bone marrow | [1] |
Note: Specific tumor growth inhibition (TGI) percentages and median survival days were not detailed in the referenced abstracts.
Table 2: Summary of this compound Efficacy in SCLC Murine Models
| Mouse Model | Cell Line | Dosing Regimen | Efficacy | Reference |
| Human SCLC Xenograft | NCI-H526 | Oral (p.o.), once daily (QD) and alternative day (QoD) | Inhibited tumor growth | [3] |
| Human SCLC Xenograft | NCI-H1417 | Oral (p.o.), once daily (QD) and alternative day (QoD) | Inhibited tumor growth and reduced serum pro-GRP levels.[3] | [3] |
Note: Specific tumor growth inhibition (TGI) percentages were not detailed in the referenced abstracts.
Pharmacokinetics
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Route of Administration | Oral (p.o.) |
| Cmax | Data not publicly available |
| Tmax | Data not publicly available |
| Half-life (t1/2) | Data not publicly available |
| Bioavailability | Orally bioavailable |
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol is based on a formulation for achieving a clear solution for in vivo experiments.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 50 mg/mL stock solution, dissolve 50 mg of this compound in 1 mL of DMSO.
-
Prepare the vehicle solution. The final vehicle composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
To prepare the final dosing solution (e.g., 5 mg/mL): a. Take 100 µL of the 50 mg/mL this compound stock solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of Saline to bring the final volume to 1 mL.
-
It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5]
In Vivo Efficacy Study in a Murine AML Xenograft Model
This protocol provides a general workflow for assessing the in vivo efficacy of this compound.
Caption: Experimental Workflow for In Vivo Efficacy Study.
Materials and Methods:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used for xenograft studies.
-
Cell Line: Human AML cell lines such as THP-1 can be used.
-
Tumor Implantation: Subcutaneously inject a suspension of AML cells (e.g., 5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Dosing and Administration:
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or based on a predetermined study duration. For survival studies, mice are monitored until they meet euthanasia criteria.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare treatment groups. For survival studies, generate Kaplan-Meier survival curves.
Combination Therapy
Preclinical studies have shown that this compound can act synergistically with other agents, such as all-trans retinoic acid (ATRA), in non-APL AML models.[1] The combination of this compound and ATRA has been shown to enhance the induction of myeloid differentiation markers and reduce tumor growth in a THP-1 xenograft model compared to monotherapy.[1] While specific doses for the combination in mice are not detailed in the provided abstracts, this suggests a promising avenue for further investigation.
Conclusion
This compound is a promising LSD1 inhibitor with demonstrated preclinical activity in mouse models of AML and SCLC. The information and protocols provided in these application notes are intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacokinetic profile and to explore its efficacy in a broader range of cancer models, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. | BioWorld [bioworld.com]
- 2. Targeting LSD1 with this compound: A Promising Therapeutic Approach for Human and Murine AML [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Unveiling Cellular Responses to the LSD1 Inhibitor INCB059872 with Single-Cell RNA Sequencing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
INCB059872 is a potent and selective, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation.[1][2][3] LSD1, also known as KDM1A, plays a critical role in oncogenesis by maintaining an undifferentiated state in certain cancer cells, particularly in myeloid malignancies.[1][2][4][5] By inhibiting LSD1, this compound can induce differentiation and inhibit the proliferation of cancer cells, making it a promising therapeutic agent.[6][7] This document provides detailed application notes and protocols for utilizing single-cell RNA sequencing (scRNA-seq) to elucidate the mechanism of action and cellular responses to this compound.
Single-cell RNA sequencing has emerged as a powerful tool to dissect cellular heterogeneity and transcriptional dynamics in response to therapeutic interventions.[8] In the context of this compound, scRNA-seq enables researchers to identify distinct cell populations responding to the drug, characterize the transcriptional changes within individual cells, and uncover the molecular pathways modulated by LSD1 inhibition.[2][9][10]
Mechanism of Action of this compound
This compound forms a covalent adduct with the FAD cofactor of LSD1, leading to its irreversible inhibition.[7] LSD1 is a component of the CoREST complex, which also includes histone deacetylases 1 and 2 (HDAC1/2) and the REST corepressor 1 (RCOR1).[1][4] This complex is responsible for repressing the expression of specific genes, including those regulated by the transcription factors GFI1 and GFI1B.[1][9][10] Inhibition of LSD1 by this compound leads to a loss of CoREST activity and the subsequent de-repression and upregulation of GFI1/GFI1B target genes.[1][4][9] This, in turn, promotes a myeloid differentiation gene signature in acute myeloid leukemia (AML) cells.[1][4]
Application of Single-Cell RNA-seq
The application of scRNA-seq in studying the effects of this compound provides granular insights into its mechanism of action. Key applications include:
-
Identifying responsive and resistant cell populations: scRNA-seq can distinguish between different cell subpopulations within a heterogeneous tumor and identify which populations are sensitive or resistant to this compound treatment.
-
Characterizing transcriptional trajectories: By analyzing the gene expression profiles of individual cells, researchers can map the differentiation trajectories induced by this compound.
-
Uncovering off-target effects and toxicity mechanisms: scRNA-seq can help identify unintended effects of the drug on different cell types. For instance, studies have used scRNA-seq to show that this compound treatment can lead to an accumulation of megakaryocyte early progenitor cells, which may contribute to the observed thrombocytopenia in patients.[2][5][9]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound.
Table 1: Gene Expression Changes in THP-1 AML Cells Treated with this compound (24h)
| Gene Category | Number of Upregulated Genes (≥1.5-fold) | Key Upregulated Genes |
| All Genes | 203 | CSF1R, CD86 |
| Enhancers | ~1300 | - |
Data extracted from nascent transcript analysis (PRO-seq) in THP-1 cells.[1][4]
Table 2: Cellular Effects of this compound on THP-1 AML Cells
| Treatment Duration | Observed Effect |
| 3 days | Majority of cells undergo myeloid differentiation. |
| 24 hours | Upregulation of genes involved in hematopoietic cell lineage. |
Experimental Protocols
This section provides detailed protocols for treating cells with this compound and subsequent single-cell RNA sequencing.
Protocol 1: In Vitro Treatment of AML Cell Lines with this compound
Objective: To treat an AML cell line (e.g., THP-1) with this compound and prepare single-cell suspensions for scRNA-seq.
Materials:
-
AML cell line (e.g., THP-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Reagents and equipment for single-cell capture (e.g., 10x Genomics Chromium)
Procedure:
-
Cell Culture: Culture THP-1 cells in complete medium at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase before treatment.
-
Cell Seeding: Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a new culture flask.
-
This compound Treatment:
-
Prepare a working solution of this compound in complete medium. A final concentration of 25 nM has been shown to be effective.[3]
-
Add the this compound working solution to the cells. For the vehicle control, add an equivalent volume of DMSO.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting and Washing:
-
After incubation, transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the wash step twice.
-
-
Cell Counting and Viability Assessment:
-
Resuspend the final cell pellet in a known volume of PBS.
-
Mix a small aliquot of the cell suspension with trypan blue and count the cells to determine cell concentration and viability. Aim for >90% viability for optimal scRNA-seq results.
-
-
Single-Cell Suspension Preparation:
-
Adjust the cell concentration to the optimal range for your chosen scRNA-seq platform (e.g., 700-1200 cells/µL for 10x Genomics Chromium).
-
Keep the single-cell suspension on ice until ready for single-cell capture.
-
-
Single-Cell RNA Sequencing:
Protocol 2: scRNA-seq of Bone Marrow Samples from this compound-Treated Mice
Objective: To isolate bone marrow cells from mice treated with this compound and perform scRNA-seq.
Materials:
-
Mice (e.g., C57BL/6J)
-
This compound formulated for oral administration
-
Syringes and needles for bone marrow isolation
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for cell surface marker staining (optional, for cell sorting)
-
Reagents and equipment for single-cell capture
Procedure:
-
In Vivo Treatment:
-
Bone Marrow Isolation:
-
Euthanize mice according to approved protocols.
-
Dissect femurs and tibias and flush the bone marrow with FACS buffer using a syringe and needle.
-
-
Single-Cell Suspension Preparation:
-
Create a single-cell suspension by gently passing the bone marrow through a 40 µm cell strainer.
-
Lyse red blood cells using a Red Blood Cell Lysis Buffer according to the manufacturer's instructions.
-
Wash the cells with FACS buffer.
-
-
Cell Counting and Viability:
-
Perform cell counting and viability assessment as described in Protocol 1.
-
-
(Optional) Cell Sorting:
-
If focusing on a specific cell population (e.g., lineage-negative bone marrow cells), stain the cells with appropriate antibodies and perform fluorescence-activated cell sorting (FACS).[9]
-
-
Single-Cell RNA Sequencing:
-
Prepare the final single-cell suspension at the optimal concentration and proceed with the scRNA-seq workflow as described in Protocol 1.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the application of this compound in scRNA-seq.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia. | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Experimental Considerations for Single-Cell RNA Sequencing Approaches [frontiersin.org]
- 9. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. How to design a single-cell RNA-sequencing experiment: pitfalls, challenges and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for INCB059872 and Azacitidine Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB059872 is a potent and selective, orally bioavailable, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent enzyme.[1] LSD1 is a key epigenetic regulator that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes involved in cell differentiation.[1] In several cancers, including acute myeloid leukemia (AML), LSD1 is overexpressed and contributes to a block in cellular differentiation, promoting tumorigenesis.[1] Azacitidine is a hypomethylating agent that inhibits DNA methyltransferases, leading to the re-expression of silenced tumor suppressor genes and inducing differentiation and apoptosis in malignant hematopoietic cells.[2] The combination of this compound and azacitidine represents a promising therapeutic strategy in myeloid malignancies by targeting distinct but complementary epigenetic pathways to overcome differentiation blockade and inhibit tumor growth. Preclinical studies and clinical observations suggest a synergistic potential for this combination.[2][3]
Mechanism of Action
This compound forms a covalent adduct with the FAD cofactor of LSD1, leading to its irreversible inhibition.[1] This inhibition results in increased H3K4 methylation at the promoters of LSD1 target genes, lifting the transcriptional repression of genes involved in myeloid differentiation. A key mechanism of LSD1 in AML involves its interaction with the transcription factor GFI1 and the CoREST repressor complex.[4][5] The LSD1/GFI1/CoREST complex suppresses the expression of critical myeloid differentiation factors such as PU.1 and C/EBPα.[4][5][6] By inhibiting LSD1, this compound disrupts this repressive complex, leading to the activation of the PU.1 and C/EBPα transcriptional network and subsequent myeloid differentiation of leukemic blasts.[4][5][6]
Azacitidine, a nucleoside analog, is incorporated into DNA and RNA. Its incorporation into DNA leads to the covalent trapping and subsequent degradation of DNA methyltransferases (DNMTs), resulting in global DNA hypomethylation and the re-activation of silenced genes, including those involved in cell cycle control and differentiation.
The synergistic effect of combining this compound and azacitidine is hypothesized to stem from their complementary actions on the epigenome. While azacitidine primes the chromatin by reducing DNA methylation, this compound removes a critical histone methylation-based repressive mark, leading to a more robust and sustained activation of differentiation-promoting gene expression programs.
Preclinical and Clinical Data Summary
Preclinical studies have demonstrated the potent anti-leukemic activity of this compound in various AML models. In human AML cell lines and primary patient samples, this compound inhibited cell proliferation and induced myeloid differentiation, as evidenced by the increased expression of cell surface markers like CD11b and CD86.[1][7] In vivo, oral administration of this compound significantly inhibited tumor growth in AML xenograft models and prolonged survival in a murine MLL-AF9 leukemia model.[1][7]
While specific quantitative data for the direct combination of this compound and azacitidine is emerging, a clinical response has been observed in a patient with a myeloid malignancy treated with this compound while also receiving azacitidine, providing early evidence for the potential of this combination therapy.[3] Studies combining LSD1 inhibitors with other epigenetic modifiers or differentiation-inducing agents have shown synergistic effects. For instance, the combination of the LSD1 inhibitor GSK2879552 with all-trans retinoic acid (ATRA) resulted in synergistic differentiation and cytotoxicity in AML cell lines.[8][9]
Table 1: Preclinical Efficacy of this compound in AML Models
| Model System | Treatment | Endpoint | Result | Reference |
| Human AML cell lines (in vitro) | This compound | Cell Proliferation Inhibition | EC50 values in the nanomolar range | [7] |
| Human AML cell lines (in vitro) | This compound | Myeloid Differentiation | Increased expression of CD11b and CD86 | [1][7] |
| Human AML xenograft model (in vivo) | This compound (oral) | Tumor Growth Inhibition | Significant inhibition of tumor growth | [7] |
| Murine MLL-AF9 leukemia model (in vivo) | This compound (oral) | Median Survival | Prolonged median survival | [7] |
Table 2: Clinical Trial Information for this compound
| Clinical Trial ID | Phase | Status | Conditions | Interventions |
| NCT02712905 | Phase 1/2 | Terminated (Strategic Business Decision) | Solid Tumors and Hematologic Malignancy | This compound |
| NCT03514407 | Phase 1 | Terminated (Strategic Business Decision) | Relapsed Ewing Sarcoma | This compound |
| NCT03132324 | Phase 1 | Terminated (Strategic Business Decision) | Sickle Cell Disease | This compound |
| NCT02959437 | Phase 1/2 | Terminated (Strategic Business Decision) | Solid Tumors, Advanced Malignancies, Metastatic Cancer | This compound, Pembrolizumab, Epacadostat |
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergy between this compound and Azacitidine in AML Cell Lines
1. Cell Culture:
-
Culture human AML cell lines (e.g., MV4-11, MOLM-13, THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Drug Preparation:
-
Prepare stock solutions of this compound (e.g., 10 mM in DMSO) and azacitidine (e.g., 10 mM in DMSO). Store aliquots at -80°C.
3. Cell Viability Assay (MTS/MTT):
-
Seed AML cells in 96-well plates at a density of 5,000-10,000 cells/well.
-
Treat cells with a dose matrix of this compound and azacitidine, both as single agents and in combination, for 72-96 hours.
-
Add MTS or MTT reagent and incubate for 2-4 hours.
-
Measure absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
4. Differentiation Assay (Flow Cytometry):
-
Treat AML cells with this compound, azacitidine, or the combination for 4-6 days.
-
Harvest cells and stain with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD86).
-
Analyze the percentage of marker-positive cells by flow cytometry.
5. Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells as in the differentiation assay.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells (Annexin V-positive) by flow cytometry.
Protocol 2: In Vivo Evaluation of this compound and Azacitidine Combination in an AML Xenograft Model
1. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG) aged 6-8 weeks.
-
Subcutaneously or intravenously inject a human AML cell line (e.g., MV4-11) to establish tumors.
2. Dosing and Administration:
-
Once tumors are established (e.g., 100-200 mm³), randomize mice into treatment groups:
-
Vehicle control
-
This compound alone (e.g., 10 mg/kg, oral, once daily or every other day)[10]
-
Azacitidine alone (e.g., 1-5 mg/kg, intraperitoneal or subcutaneous, 5 days on/2 days off)
-
This compound in combination with azacitidine
-
-
Monitor tumor volume and body weight regularly (e.g., twice weekly).
3. Efficacy Assessment:
-
Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize mice and harvest tumors for pharmacodynamic analysis.
4. Pharmacodynamic Analysis:
-
Analyze tumor tissues for changes in histone methylation (H3K4me2) by Western blotting or immunohistochemistry.
-
Assess the expression of differentiation markers by flow cytometry or immunohistochemistry on tumor single-cell suspensions.
Visualizations
Caption: Synergistic signaling pathway of this compound and Azacitidine in AML.
Caption: Workflow for in vivo evaluation of combination therapy.
References
- 1. Targeting LSD1 with this compound: A Promising Therapeutic Approach for Human and Murine AML [synapse.patsnap.com]
- 2. oatext.com [oatext.com]
- 3. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute myeloid leukemia LSD 1 inhibition by tranylcypromine derivatives interferes with GFI 1-mediated repression of PU . 1 target genes and induces differentiation in AML | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
- 6. LSD1 inhibition by tranylcypromine derivatives interferes with GFI1-mediated repression of PU.1 target genes and induces differentiation in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes | Haematologica [haematologica.org]
- 9. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Measuring the Efficacy of INCB059872 in Small Cell Lung Cancer (SCLC) Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB059872 is a potent and selective, orally bioavailable inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in oncogenesis by altering histone methylation and gene expression.[1][2] In Small Cell Lung Cancer (SCLC), a highly aggressive neuroendocrine tumor, LSD1 activity is implicated in maintaining a stem cell-like state.[1][2] this compound inhibits LSD1 through the formation of a covalent FAD-adduct, leading to the suppression of tumor growth.[1][2] These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of this compound in SCLC cell lines.
Mechanism of Action
This compound functions by inhibiting LSD1, a histone demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4) and lysine 9 of histone H3 (H3K9).[1][3] Inhibition of LSD1 by this compound leads to an increase in H3K4 methylation and a decrease in the demethylation of H3K9, resulting in the altered expression of genes that regulate cell growth, differentiation, and apoptosis.[3] In SCLC, this modulation of gene expression, including the induction of genes like FEZ1 and UMODL1, is associated with the suppression of the neuroendocrine phenotype and inhibition of tumor progression.[1][2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. An Annexin V-FITC—Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line | Springer Nature Experiments [experiments.springernature.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Application Notes and Protocols for Pharmacodynamic Markers of INCB059872 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key pharmacodynamic (PD) markers for assessing the biological activity of INCB059872, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). The protocols outlined below offer standardized methods for the consistent and reproducible measurement of these markers in preclinical and clinical research settings.
Introduction to this compound and its Mechanism of Action
This compound is an investigational, orally bioavailable small molecule that irreversibly inhibits LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme.[1][2] LSD1 plays a critical role in oncogenesis by demethylating mono- and di-methylated lysine residues on histone H3, primarily at H3K4 and H3K9. This enzymatic activity leads to the repression of tumor suppressor genes and a block in cellular differentiation, particularly in hematologic malignancies like Acute Myeloid Leukemia (AML) and in Small Cell Lung Cancer (SCLC).
By inhibiting LSD1, this compound promotes the re-expression of silenced genes, leading to the induction of cellular differentiation and a reduction in tumor cell proliferation.[1][2] Monitoring the modulation of specific biomarkers is crucial for understanding the dose-dependent activity of this compound and for establishing a therapeutic window.
Key Pharmacodynamic Markers for this compound Activity
Several key pharmacodynamic markers have been identified to assess the biological activity of this compound in different cancer models. These markers reflect the downstream consequences of LSD1 inhibition and can be measured in various biological matrices.
Induction of Myeloid Differentiation Markers in AML
In AML, this compound has been shown to induce myeloid differentiation.[1][2] This is characterized by the increased cell surface expression of specific markers.
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CD11b (Integrin alpha M, ITGAM): A marker of myeloid lineage differentiation.
-
CD86 (B7-2): A costimulatory molecule expressed on antigen-presenting cells, also induced during myeloid differentiation.
Upregulation of Target Gene Expression
Inhibition of LSD1 by this compound leads to the transcriptional activation of genes involved in differentiation and tumor suppression.
-
GFI1 (Growth Factor Independence 1) and GFI1B (Growth Factor Independence 1B): Key transcriptional repressors involved in hematopoiesis. Their expression is upregulated following LSD1 inhibition.
-
FEZ1 (Fasciculation and Elongation Protein Zeta 1) and UMODL1 (Uromodulin Like 1): These genes are reported to be induced by LSD1 inhibition in SCLC models.
Modulation of Histone Methylation
Direct inhibition of LSD1 is expected to lead to an increase in its substrate methylation marks.
-
H3K4me2 (Histone H3 dimethylated at lysine 4): An increase in this mark at the promoter regions of target genes like CD11b and CD86 is a direct consequence of LSD1 inhibition.[3][4]
-
H3K4me3 (Histone H3 trimethylated at lysine 4): Levels of this active transcription mark have also been observed to increase at the promoter regions of target genes following LSD1 inhibition.[3][4]
Serum Biomarkers in SCLC
In preclinical models of SCLC, this compound has been shown to reduce the levels of a key neuroendocrine marker.
-
Pro-gastrin-releasing peptide (pro-GRP): A sensitive and specific biomarker for SCLC.
Quantitative Data Summary
The following table summarizes the quantitative changes observed in key pharmacodynamic markers following LSD1 inhibition. It is important to note that some of the data is derived from studies using LSD1 knockdown (shRNA), which serves as a surrogate for the effects of a potent inhibitor like this compound.
| Marker | Cancer Type | System | Method | Change upon LSD1 Inhibition | Reference |
| CD11b | AML | Human AML cell lines | Flow Cytometry | Increased surface expression | [3][5] |
| CD86 | AML | Human AML cell lines | Flow Cytometry | Increased surface expression | [3][5] |
| H3K4me2 | AML | Human AML cell lines | ChIP-qPCR | 2 to 3-fold increase at CD11b and CD86 promoters | [4] |
| H3K4me3 | AML | Human AML cell lines | ChIP-qPCR | 3 to 6-fold increase at CD11b and CD86 promoters | [4] |
| GFI1B | Megakaryoblasts | MEG01 cell line | RNA-sequencing | 2 to 3-fold induction (with retroviral expression) | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Flow Cytometry Analysis of CD11b and CD86 Expression in AML Cells
This protocol describes the staining of cell surface markers on AML cells for analysis by flow cytometry.
Materials:
-
AML cell lines (e.g., THP-1, MOLM-13)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% Fetal Bovine Serum)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD11b (Clone ICRF44 or equivalent)
-
Anti-human CD86 (Clone IT2.2 or equivalent)
-
Isotype control antibodies
-
-
Viability dye (e.g., 7-AAD or Fixable Viability Dye)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture AML cells in appropriate medium.
-
Treat cells with a dose-range of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting and Preparation:
-
Harvest cells and wash once with cold PBS.
-
Resuspend cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Add 100 µL of cell suspension to each well of a 96-well V-bottom plate or to individual FACS tubes.
-
Add the viability dye according to the manufacturer's instructions.
-
Add the fluorochrome-conjugated antibodies (CD11b, CD86, and isotype controls) at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 200 µL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
-
Acquisition:
-
Resuspend the cell pellet in 200 µL of FACS buffer.
-
Acquire events on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-20,000) for analysis.
-
-
Data Analysis:
-
Gate on viable, single cells.
-
Determine the percentage of CD11b and CD86 positive cells and the mean fluorescence intensity (MFI) for each sample.
-
Compare the results from this compound-treated cells to the vehicle-treated controls.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the measurement of mRNA levels of target genes.
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Gene-specific primers for GFI1B, FEZ1, UMODL1, and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from cell pellets using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA.
-
Perform the qPCR reaction using a standard cycling program:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
-
Include a melt curve analysis to verify primer specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.
-
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Serum pro-GRP
This protocol provides a general procedure for a sandwich ELISA to measure pro-GRP in serum samples. It is recommended to use a commercially available pro-GRP ELISA kit and follow the manufacturer's specific instructions.
Materials:
-
Commercial pro-GRP ELISA kit (containing pre-coated plate, detection antibody, standards, buffers, and substrate)
-
Serum samples from treated and control subjects
-
Microplate reader
Procedure:
-
Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare the standard dilutions as per the kit protocol.
-
Dilute serum samples if necessary.
-
-
Assay Procedure:
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).
-
Wash the wells 3-4 times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).
-
Wash the wells.
-
Add 100 µL of streptavidin-HRP conjugate and incubate (e.g., 30 minutes at room temperature).
-
Wash the wells.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops (e.g., 15-20 minutes).
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of pro-GRP in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: this compound inhibits LSD1, leading to increased H3K4me2 and subsequent gene expression changes that drive myeloid differentiation and inhibit tumor growth.
Caption: Experimental workflow for measuring CD11b and CD86 expression in AML cells treated with this compound using flow cytometry.
References
- 1. youtube.com [youtube.com]
- 2. Targeting LSD1 with this compound: A Promising Therapeutic Approach for Human and Murine AML [synapse.patsnap.com]
- 3. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GFI1B and LSD1 repress myeloid traits during megakaryocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
INCB059872 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects of INCB059872, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is a selective, orally bioavailable, and irreversible inhibitor of LSD1 (also known as KDM1A).[1][2][3] It forms a covalent flavin adenine dinucleotide (FAD) adduct, leading to the inactivation of LSD1.[3][4] This inhibition results in increased methylation of histone H3 at lysine 4 (H3K4), which in turn increases the expression of tumor-suppressor genes.[2][5] In preclinical models, particularly in acute myeloid leukemia (AML) and small cell lung cancer (SCLC), this compound has been shown to induce cellular differentiation, inhibit cell proliferation, and promote apoptosis.[3][4][6] A key pharmacodynamic effect is the induction of myeloid differentiation markers, such as CD11b and CD86.[3][4][7]
Q2: What are the potential off-target effects of this compound and other irreversible LSD1 inhibitors?
A2: While specific off-target interactions for this compound are not extensively published in the public domain, the class of irreversible LSD1 inhibitors, particularly those based on a tranylcypromine (TCP) scaffold, has the potential for off-target activities.[7] These can include interactions with other FAD-dependent amine oxidases, such as monoamine oxidases A and B (MAO-A and MAO-B) and LSD2.[4][8] Due to their reactive nature, irreversible inhibitors could also potentially interact with other cellular proteins.[7] The most commonly reported dose-limiting toxicity for LSD1 inhibitors in clinical studies is thrombocytopenia, which is thought to be an on-target effect related to the role of LSD1 in megakaryocyte differentiation.[8][9] Some clinical trials involving this compound were terminated due to safety and off-target effects, though specific details were not disclosed.[10]
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for interpreting experimental results. A multi-pronged approach is recommended:
-
Use of structurally distinct LSD1 inhibitors: Comparing the effects of this compound with other LSD1 inhibitors that have different chemical scaffolds can help determine if the observed phenotype is specific to LSD1 inhibition.
-
Genetic knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to deplete LSD1 should recapitulate the on-target effects of this compound.
-
Rescue experiments: Expressing a drug-resistant mutant of LSD1 in a system otherwise sensitive to this compound could rescue the on-target phenotype.
-
Dose-response analysis: On-target effects are typically observed at concentrations consistent with the IC50 for LSD1 inhibition, whereas off-target effects may occur at higher concentrations.
Troubleshooting Guides
Problem 1: Unexpected cellular phenotype observed at high concentrations of this compound.
-
Possible Cause: Off-target effects are more likely to manifest at higher concentrations.
-
Troubleshooting Steps:
-
Determine the EC50 for on-target effects: Titrate this compound in your cellular model and measure a known on-target biomarker (e.g., increase in H3K4me2, induction of CD11b/CD86).
-
Compare with the concentration causing the unexpected phenotype: If the unexpected phenotype occurs at concentrations significantly higher than the on-target EC50, it is more likely an off-target effect.
-
Perform a washout experiment: For a reversible off-target effect, removing the compound may reverse the phenotype. However, as this compound is an irreversible inhibitor of LSD1, on-target effects will persist.
-
Problem 2: Discrepancy between biochemical and cellular assay results.
-
Possible Cause: Differences in compound stability, cell permeability, or the presence of cellular machinery that metabolizes the compound can lead to discrepancies. Off-target effects within the cell could also contribute.
-
Troubleshooting Steps:
-
Verify compound integrity: Ensure the compound has not degraded.
-
Assess cell permeability: Use a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells (see Experimental Protocols).
-
Evaluate metabolic stability: Assess the stability of this compound in your specific cell line or experimental system.
-
Quantitative Data Summary
Publicly available quantitative data on the specific off-target interactions of this compound is limited. The following table summarizes the known on-target potency of this compound and the selectivity of a comparable LSD1 inhibitor, ORY-1001, to provide context for the expected selectivity profile.
| Compound | Target | Assay Type | Potency | Reference |
| This compound | LSD1 | SCLC Cell Proliferation | EC50: 47-377 nM | [4][8] |
| Non-tumorigenic T cells | Cell Proliferation | IC50 > 10 µM | [4][8] | |
| ORY-1001 | LSD1 | Enzymatic Assay | IC50 < 20 nM | [8] |
| MAO-A/B, LSD2 | Enzymatic Assay | IC50 > 100 µM | [8] | |
| SMOX | Enzymatic Assay | IC50 = 7 µM | [8] |
Experimental Protocols
1. Kinase Selectivity Profiling (General Protocol)
This protocol describes a general method for assessing the selectivity of an inhibitor against a panel of kinases, a common approach for identifying off-target interactions.
-
Principle: A competition binding assay is used where the test compound (this compound) competes with a known ligand for binding to a panel of kinases. The amount of kinase bound to the ligand is quantified.
-
Methodology:
-
A library of purified human kinases is utilized.
-
This compound is incubated with each kinase at a standard concentration (e.g., 1 µM or 10 µM).
-
A proprietary active-site directed ligand, tagged for detection (e.g., with DNA), is added to the reaction.
-
The amount of kinase bound to the tagged ligand is quantified, often using quantitative PCR (qPCR) for the DNA tag.
-
Results are typically expressed as a percentage of a DMSO control, with lower percentages indicating stronger binding of the test compound.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify target engagement in a cellular environment, which can help differentiate between on-target and off-target effects.
-
Principle: Ligand binding stabilizes the target protein, increasing its melting temperature. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.
-
Methodology:
-
Treatment: Culture cells and treat with this compound at various concentrations or a vehicle control for a specified time.
-
Heating: Aliquot cell lysates or intact cells into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet aggregated proteins.
-
Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (LSD1) and a potential off-target protein by Western blotting or other quantitative methods like mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: On-target mechanism of this compound leading to tumor suppressor gene activation.
Caption: Workflow for investigating potential off-target effects of this compound.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
Mechanisms of resistance to INCB059872
Welcome to the technical support center for INCB059872, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to mechanisms of resistance to this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, particularly concerning unexpected cell responses or indications of resistance.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Decreased sensitivity to this compound in a previously sensitive cell line. | Acquired resistance through cellular reprogramming. | 1. Verify Drug Integrity: Confirm the concentration and stability of your this compound stock solution. 2. Cell Line Authentication: Ensure the cell line has not been contaminated or misidentified. 3. Assess Cellular Phenotype: Examine cells for morphological changes consistent with a mesenchymal-like phenotype. 4. Gene Expression Analysis: Perform qRT-PCR or RNA-seq to check for upregulation of mesenchymal markers (e.g., VIM, ZEB1) and downregulation of neuroendocrine markers.[1] 5. Investigate TEAD4 Expression: Analyze the expression and activity of the transcription factor TEAD4, which has been implicated in acquired resistance to LSD1 inhibitors.[1][2] |
| Intrinsic resistance in a new cell line. | Pre-existing cellular state conferring resistance. | 1. Characterize Basal Gene Expression: Profile the baseline expression of neuroendocrine and mesenchymal markers. Cell lines with a pre-existing mesenchymal-like transcriptional program may exhibit intrinsic resistance.[1][2][3] 2. Evaluate LSD1 Expression: While often overexpressed in sensitive cancers, the absolute level of LSD1 may not be the sole determinant of sensitivity.[4][5] |
| Variable responses to this compound across different cancer types. | Context-dependent activity of LSD1 and differing genetic backgrounds. | 1. Review Literature: Research the known role and dependency on LSD1 in the specific cancer type you are studying. 2. Multi-omics Analysis: Consider performing genomic, transcriptomic, and proteomic analyses to identify potential cooperating or resistance-driving pathways. |
| Inconsistent results in in vivo models. | Pharmacokinetic/pharmacodynamic (PK/PD) issues or tumor microenvironment factors. | 1. Verify Dosing and Formulation: Ensure the correct dosage and administration route are being used as per established protocols. 2. Assess Drug Delivery to Tumor: If possible, measure the concentration of this compound in tumor tissue. 3. Analyze the Tumor Microenvironment: Investigate the immune cell infiltrate and other stromal factors that might influence drug response. LSD1 inhibition can modulate anti-tumor immunity.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[7] By inhibiting LSD1, this compound leads to increased H3K4 methylation, which in turn alters gene expression, leading to the suppression of tumor-promoting genes and the activation of tumor-suppressor genes.[7] In myeloid leukemia, this can induce differentiation of cancer cells.[7]
Q2: Are there any known mechanisms of acquired resistance to this compound?
While specific studies on acquired resistance to this compound are limited, research on the broader class of LSD1 inhibitors has identified potential mechanisms. A key described mechanism is a reversible, adaptive resistance through epigenetic reprogramming.[1][2] In small cell lung cancer (SCLC), resistance to LSD1 inhibitors has been shown to emerge from a shift from a neuroendocrine to a mesenchymal-like cellular state.[1][2][3] This transition is driven by the transcription factor TEAD4.[1][2]
Q3: What is intrinsic resistance to LSD1 inhibitors like this compound?
Intrinsic resistance refers to the inherent lack of sensitivity of some cancer cells to a drug. For LSD1 inhibitors, this has been linked to the pre-existing transcriptional state of the cancer cells.[1] For example, SCLC cell lines with a baseline mesenchymal-like gene expression signature tend to be intrinsically resistant to LSD1 inhibition, whereas those with a neuroendocrine signature are more likely to be sensitive.[1][2][3]
Q4: Can overexpression of LSD1 cause resistance?
While LSD1 is often overexpressed in various cancers and is the target of this compound, its overexpression is more commonly associated with tumorigenesis and poor prognosis rather than being a direct mechanism of resistance to LSD1 inhibitors themselves.[4][5][8] However, high levels of LSD1 have been correlated with resistance to other therapies, such as proteasome inhibitors in multiple myeloma.[5]
Q5: Are there potential combination therapies to overcome resistance to this compound?
Yes, based on the known resistance mechanisms to LSD1 inhibitors, several combination strategies are being explored. Since the transition to a mesenchymal-like state is a key resistance mechanism, combining LSD1 inhibitors with therapies that target pathways active in this state, such as the YAP-TEAD pathway, may be effective.[1] Additionally, because LSD1 inhibition can enhance anti-tumor immunity, combinations with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies are a promising approach.[8][9] In multiple myeloma, LSD1 inhibitors have shown synergy with proteasome inhibitors.[5]
Experimental Protocols
1. Cell Viability Assay to Determine IC50 Values
-
Objective: To quantify the concentration of this compound that inhibits 50% of cell growth.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Replace the medium in the wells with the drug-containing medium, including a vehicle control (e.g., DMSO).
-
Incubate for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by performing an MTT assay.
-
Measure luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
2. Gene Expression Analysis by qRT-PCR
-
Objective: To measure the expression levels of genes associated with neuroendocrine or mesenchymal phenotypes.
-
Methodology:
-
Treat cells with this compound at various concentrations or for different durations.
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from the RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
Prepare the qRT-PCR reaction mix containing cDNA, primers for target genes (e.g., ASCL1, VIM, ZEB1, TEAD4), and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Run the qRT-PCR on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Signaling Pathway and Workflow Diagrams
Caption: Acquired resistance to LSD1 inhibitors can involve a shift to a mesenchymal-like state.
Caption: A typical workflow for studying acquired resistance to this compound in vitro.
References
- 1. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 5. Lysin (K)-specific demethylase 1 inhibition enhances proteasome inhibitor response and overcomes drug resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 9. Targeting LSD1 overcomes resistance to PD-L1 checkpoint blockade in SCLC | BioWorld [bioworld.com]
INCB059872 Technical Support Center: Troubleshooting Dose-Limiting Toxicities
Welcome to the technical support center for INCB059872. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential issues related to the dose-limiting toxicities (DLTs) of this compound during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential dose-limiting toxicities (DLTs) associated with this compound?
Based on preclinical studies and the known mechanism of action of Lysine-Specific Demethylase 1 (LSD1) inhibitors, the primary anticipated dose-limiting toxicity for this compound is thrombocytopenia (a low platelet count).
Preclinical research indicates that this compound's inhibition of LSD1 can impair the maturation of megakaryocytes, the cells responsible for producing platelets. This effect is considered a likely on-target toxicity for this class of inhibitors. While specific data from the terminated clinical trials of this compound are not publicly available, thrombocytopenia has been a common finding with other LSD1 inhibitors in clinical development.
Troubleshooting Guide
Issue: Observation of Thrombocytopenia in Experimental Models
If you are observing a decrease in platelet counts in your in vitro or in vivo models treated with this compound, this is a known potential on-target effect of the compound.
Experimental Protocol: Monitoring for Hematologic Toxicities
Objective: To assess the impact of this compound on platelet counts and other hematologic parameters in a preclinical in vivo model (e.g., mouse).
Methodology:
-
Animal Model: Utilize an appropriate mouse model for your study (e.g., xenograft or syngeneic tumor model).
-
Dosing Regimen: Administer this compound at the desired dose and schedule. Include a vehicle control group.
-
Blood Collection: Collect peripheral blood samples at baseline and at regular intervals throughout the study (e.g., weekly). Blood can be collected via retro-orbital sinus or tail vein into EDTA-coated tubes.
-
Complete Blood Count (CBC) Analysis: Perform a CBC analysis on the collected blood samples using an automated hematology analyzer. Key parameters to monitor include:
-
Platelet count (PLT)
-
White blood cell count (WBC) and its differentials
-
Red blood cell count (RBC)
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
-
Data Analysis: Compare the hematologic parameters between the this compound-treated groups and the vehicle control group. Statistical analysis (e.g., ANOVA or t-test) should be performed to determine the significance of any observed changes.
Quantitative Data Summary
While specific quantitative data for this compound's DLTs in humans is not available, the table below summarizes the expected hematological findings based on preclinical data for LSD1 inhibitors.
| Parameter | Expected Observation with this compound Treatment | Rationale |
| Platelet Count (PLT) | Significant Decrease | Inhibition of LSD1 impairs megakaryocyte maturation and platelet production. |
| White Blood Cell Count (WBC) | Potential for mild to moderate changes | LSD1 inhibition can induce myeloid differentiation, which may alter WBC counts. |
| Red Blood Cell Count (RBC) | Generally expected to be less affected | The primary hematologic toxicity is related to the megakaryocyte lineage. |
Visualizations
Signaling Pathway of this compound Leading to Thrombocytopenia
Caption: this compound's inhibition of LSD1 leads to thrombocytopenia.
Experimental Workflow for Monitoring Hematologic Toxicity
Caption: Experimental workflow for assessing hematologic toxicities.
Optimizing INCB059872 Concentration for Cell Culture: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of INCB059872 in cell culture experiments. This document includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of key data to facilitate effective and accurate research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4] By inhibiting LSD1, this compound leads to an increase in the methylation of H3K4, which in turn activates the expression of tumor-suppressor genes.[4][5] This can induce differentiation and inhibit the growth of cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML).[1][6]
Q2: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. Based on published studies, a common starting point for in vitro experiments is in the low nanomolar range. For instance, a concentration of 18 nM has been reported as its IC50.[7] It is recommended to perform a dose-response curve (e.g., from 1 nM to 1 µM) to determine the optimal concentration for your specific cell line and assay.
Q3: How long should I treat my cells with this compound?
The duration of treatment will depend on the biological question being addressed. Short-term treatments (e.g., 24-48 hours) are often sufficient to observe changes in gene expression and histone methylation.[7][8] Longer-term treatments (e.g., 3-10 days) may be necessary to assess effects on cell differentiation, proliferation, and viability.[7][9][10] Since this compound is an irreversible inhibitor, its effects can persist even after the compound is removed from the culture medium.[7]
Q4: What are the expected phenotypic effects of this compound treatment?
In sensitive cell lines, particularly those of myeloid leukemia origin, treatment with this compound can lead to:
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Induction of cell differentiation: Cells may exhibit morphological changes and express differentiation markers (e.g., CD11b and CD86).[6]
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Inhibition of cell proliferation: A decrease in the rate of cell growth is a common outcome.[7]
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Changes in gene expression: Upregulation of genes involved in hematopoietic cell lineage and myeloid differentiation.[7][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable effect at expected concentrations | Cell line may be resistant to LSD1 inhibition. | - Confirm LSD1 expression in your cell line. - Test a wider range of concentrations. - Consider using a positive control cell line known to be sensitive to this compound (e.g., THP-1, MV-4-11). |
| High levels of cell death or toxicity | The concentration used may be too high for the specific cell line. | - Perform a dose-response experiment to determine the EC50 for cytotoxicity. - Reduce the treatment duration. |
| Inconsistent results between experiments | - Variability in cell passage number. - Inconsistent compound dilution and storage. | - Use cells within a consistent and low passage number range. - Prepare fresh dilutions of this compound for each experiment from a concentrated stock stored at -80°C. |
| Difficulty dissolving this compound | The compound may have poor solubility in aqueous solutions. | - Prepare a high-concentration stock solution in a solvent like DMSO. Selleck Chemicals suggests a solubility of 92 mg/mL in DMSO.[3] - Ensure the final DMSO concentration in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. |
Quantitative Data Summary
The following table summarizes reported concentrations of this compound and their observed effects in different cell lines.
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| THP-1 | 25 nM | 24 hours | Growth defect observed within 3 days. | [8] |
| THP-1 | Not Specified | 24 hours | Upregulation of genes involved in hematopoietic cell lineage. | [9] |
| MV-4-11 | Not Specified | 24 hours | Upregulation of differentiation-related pathways. | [7] |
| 293T | 250 nM | 48 hours | Increased enhancer activity and gene expression. | [11] |
| 293T | 25 nM | 48 hours | Increased enhancer activity and gene expression. | [8] |
Key Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of this compound and a general workflow for evaluating its effects in cell culture.
Caption: Mechanism of this compound action in the cell nucleus.
Caption: General experimental workflow for this compound studies.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
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Compound Preparation: Prepare a series of dilutions of this compound in culture medium.
-
Treatment: Remove the old medium and add 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
2. Western Blot for Histone Methylation
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
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Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with primary antibodies against H3K4me2 and a loading control (e.g., total Histone H3) overnight at 4°C.
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Washing: Wash the membrane three times with TBST.
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Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Chromatin Immunoprecipitation (ChIP)
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Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
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Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
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Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me2 overnight at 4°C.
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Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
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Washing: Wash the beads to remove non-specific binding.
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Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
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DNA Purification: Purify the immunoprecipitated DNA.
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Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq).
References
- 1. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia. | Semantic Scholar [semanticscholar.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 6. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
INCB059872 in DMSO: A Technical Support Guide for Researchers
This guide provides researchers, scientists, and drug development professionals with comprehensive technical information on the solubility and stability of the LSD1 inhibitor, INCB059872, when using Dimethyl Sulfoxide (DMSO) as a solvent. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: For in vitro experiments, DMSO is the most commonly recommended solvent for dissolving this compound and its dihydrochloride salt.[1][2][3]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is high, but it's important to distinguish between the free base and the dihydrochloride salt, as their solubilities differ. Refer to the data table below for specific values.
Q3: I'm having trouble dissolving this compound in DMSO. What can I do?
A3: Difficulty in dissolving this compound can be due to several factors. Ensure you are using fresh, high-purity, anhydrous (moisture-free) DMSO, as it is hygroscopic and absorbed moisture can significantly impact solubility.[1][3] Sonication is often required to facilitate dissolution.[1] For the dihydrochloride salt, gentle warming (up to 60°C) may also be necessary.[2]
Q4: My this compound solution in DMSO precipitated after being stored. Why did this happen and what should I do?
A4: Precipitation upon storage can occur due to temperature fluctuations or the use of DMSO that has absorbed moisture. DMSO's freezing point is 18.5°C (65.3°F), so it can solidify at or near room temperature.[4] If your stock solution has frozen, it should be thawed and thoroughly vortexed to ensure the compound is fully redissolved before use. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1][2]
Q5: How should I store my this compound stock solution in DMSO?
A5: Proper storage is crucial for maintaining the stability and activity of your this compound stock solution. For long-term storage, aliquots should be kept at -80°C, which is viable for up to 6 months.[1][2] For shorter-term storage, -20°C is acceptable for up to 1 month.[1][2]
Q6: My compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?
A6: This is a common issue for hydrophobic compounds dissolved in DMSO. To prevent precipitation, it is best to make initial serial dilutions in DMSO and then add the final diluted sample to your aqueous medium.[5] Adding the DMSO stock dropwise to the aqueous solution while gently vortexing can also help.[6] The final concentration of DMSO in your cell culture medium should typically be kept below 0.1% (v/v) to minimize cellular effects, though some cell lines may tolerate slightly higher concentrations.
Data Presentation: Solubility and Stability
This compound and this compound Dihydrochloride Solubility in DMSO
| Compound | Form | Concentration (mg/mL) | Molar Concentration (mM) | Dissolution Method | Source |
| This compound | Free Base | 200 | 517.42 | Ultrasonic | [1] |
| This compound Dihydrochloride | Dihydrochloride Salt | 3.57 | 7.77 | Ultrasonic and warming to 60°C | [2] |
| This compound Dihydrochloride | Dihydrochloride Salt | 92 | 200.23 | Not specified | [3] |
Note: The significant discrepancy in the reported solubility of this compound dihydrochloride may be due to differences in the experimental conditions or the specific solid form of the compound used.
Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Duration | Recommendations | Source |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [1][2] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [1][2] |
Experimental Protocols
Protocol for Preparing an this compound Stock Solution in DMSO
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Preparation: Bring the vial of this compound powder and a new, sealed bottle of anhydrous, high-purity DMSO to room temperature.
-
Calculation: Determine the required volume of DMSO to add to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
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Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the vial for 1-2 minutes.
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If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 15-30 minutes.[1]
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For the dihydrochloride salt, if sonication is insufficient, the solution can be gently warmed to 60°C with intermittent vortexing.[2]
-
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage:
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO | 1. Hygroscopic DMSO (absorbed water).[1][3] 2. Insufficient mixing/sonication. 3. Incorrect form of the compound (free base vs. salt). | 1. Use a fresh, unopened bottle of anhydrous DMSO.[1][5] 2. Increase sonication time or apply gentle heat (for dihydrochloride salt).[1][2] 3. Verify the specific form of this compound you are using and refer to the appropriate solubility data. |
| Precipitation in aqueous solution | 1. High final concentration of the compound. 2. Direct dilution of concentrated DMSO stock into aqueous buffer.[5] | 1. Perform serial dilutions in DMSO first to a lower concentration before adding to the aqueous medium.[5] 2. Add the DMSO stock dropwise while vortexing the aqueous solution.[6] 3. Ensure the final DMSO concentration in the assay is low (ideally <0.1%). |
| Stock solution appears cloudy or has precipitated after storage | 1. Freeze-thaw cycles.[1][2] 2. DMSO absorbed water during handling. | 1. Thaw the solution completely, vortex thoroughly, and visually inspect for complete dissolution before use. 2. Aliquot stock solutions to minimize the number of freeze-thaw cycles.[1][2] 3. Ensure proper sealing of storage vials. |
Visualized Workflows and Pathways
Caption: Workflow for preparing and using this compound solutions in DMSO.
Caption: Decision tree for troubleshooting this compound dissolution issues.
References
Technical Support Center: Overcoming INCB059872-Induced Thrombocytopenia
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding thrombocytopenia induced by the LSD1 inhibitor, INCB059872.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes thrombocytopenia?
A1: this compound is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). The primary mechanism of this compound-induced thrombocytopenia is the disruption of the critical interaction between LSD1 and the transcription factor Growth Factor Independent 1B (GFI1B)[1][2][3][4][5][6]. This LSD1-GFI1B complex is essential for normal hematopoietic differentiation, particularly for the maturation of megakaryocytes, the precursors to platelets[1][2][3][4][5][6]. Inhibition of LSD1 by this compound leads to a blockage in megakaryocyte differentiation, resulting in an accumulation of immature megakaryocyte progenitor cells that are unable to produce functional platelets, ultimately leading to a decrease in peripheral platelet counts[1].
Q2: At what stage of megakaryopoiesis does this compound exert its inhibitory effect?
A2: this compound appears to exert its effect during the differentiation of megakaryocyte progenitors into mature, platelet-producing megakaryocytes. Preclinical studies have shown that treatment with this compound leads to an accumulation of early-stage megakaryocyte progenitor cells, suggesting a block in their terminal differentiation[1].
Q3: What is the expected onset and reversibility of this compound-induced thrombocytopenia?
A3: Based on clinical trial information for LSD1 inhibitors, thrombocytopenia is considered a dose-limiting and on-target toxicity. The onset is typically observed during the initial cycles of treatment. The thrombocytopenia is generally reversible upon dose interruption or reduction, allowing for platelet counts to recover.
Q4: Are there established clinical guidelines for managing this compound-induced thrombocytopenia?
Troubleshooting Guides
Problem 1: Unexpectedly severe or rapid-onset thrombocytopenia in preclinical in vivo models.
Possible Cause 1: Incorrect Dosing or Formulation
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Troubleshooting:
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Verify the concentration and stability of the this compound formulation.
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Ensure accurate dose calculations based on the animal's body weight.
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Review the dosing schedule; every-other-day (QOD) dosing has been explored in clinical trials to potentially mitigate toxicity[1].
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Possible Cause 2: Animal Model Sensitivity
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Troubleshooting:
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Review the literature for the specific animal model's sensitivity to bone marrow suppression.
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Consider using a different strain or species for future experiments.
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Establish a baseline platelet count for each animal before initiating treatment.
-
Possible Cause 3: Off-Target Effects or Compound Impurities
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Troubleshooting:
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Confirm the purity of the this compound compound.
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If possible, test a different batch of the compound.
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Problem 2: Difficulty in replicating this compound-induced effects on in vitro megakaryocyte differentiation.
Possible Cause 1: Suboptimal Cell Culture Conditions
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Troubleshooting:
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Ensure the use of appropriate growth factors and cytokines for megakaryocyte differentiation from CD34+ progenitor cells (e.g., TPO, SCF, IL-6, IL-9).
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Verify the quality and viability of the starting progenitor cell population.
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Optimize the cell seeding density.
-
Possible Cause 2: Inappropriate Drug Concentration or Exposure Time
-
Troubleshooting:
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Perform a dose-response study to determine the optimal concentration of this compound for inhibiting megakaryocyte differentiation in your specific assay.
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Vary the duration of drug exposure to identify the critical window for its inhibitory effect.
-
Possible Cause 3: Insensitive Assay Readout
-
Troubleshooting:
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Utilize multi-parameter flow cytometry to assess megakaryocyte maturation markers (e.g., CD41a, CD42b) and ploidy.
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Perform a colony-forming unit-megakaryocyte (CFU-Mk) assay to quantify the impact on progenitor cell proliferation and differentiation.
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Visually inspect cultures for the formation of proplatelets.
-
Quantitative Data Summary
While specific quantitative data from the this compound clinical trials are not publicly available in detail, the following table summarizes general findings and parameters based on available information for LSD1 inhibitors.
| Parameter | Observation/Value | Source/Comment |
| Dose-Limiting Toxicity | Thrombocytopenia | Phase 1/2 Trial (NCT02712905) |
| Management Strategy | Dose interruption and/or reduction | Phase 1/2 Trial (NCT02712905) |
| Starting Dose in Phase 1 | 2 mg Every Other Day (QOD) | Phase 1/2 Trial (NCT02712905) |
| Platelet Transfusion Threshold | ≤ 10 x 10⁹/L | General guidance from a trial of another LSD1 inhibitor. |
Experimental Protocols
Protocol 1: In Vitro Megakaryocyte Differentiation from Human CD34+ Cells
Objective: To assess the in vitro effect of this compound on the differentiation of human hematopoietic progenitor cells into mature megakaryocytes.
Materials:
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Cryopreserved human CD34+ cells (e.g., from cord blood or mobilized peripheral blood)
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Serum-free expansion medium (e.g., StemSpan™ SFEM II)
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Megakaryocyte differentiation supplement containing thrombopoietin (TPO), stem cell factor (SCF), IL-6, and IL-9
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This compound (dissolved in a suitable vehicle, e.g., DMSO)
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Vehicle control (e.g., DMSO)
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Tissue culture-treated plates
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Flow cytometry antibodies: anti-CD41a, anti-CD42b, and a nuclear stain (e.g., DAPI or Hoechst 33342)
Methodology:
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Thaw and culture human CD34+ cells in expansion medium according to the manufacturer's instructions.
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After an initial expansion phase, transfer the cells to a megakaryocyte differentiation medium.
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On day 3 of differentiation, add this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle control to the cultures.
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Continue the culture for an additional 7-10 days, refreshing the medium and drug every 3-4 days.
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On the final day of culture, harvest the cells.
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Stain the cells with fluorescently labeled antibodies against CD41a and CD42b.
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Analyze the cells by flow cytometry to determine the percentage of mature megakaryocytes (CD41a+/CD42b+).
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For ploidy analysis, stain a separate aliquot of cells with a nuclear stain and analyze by flow cytometry to assess the DNA content of the CD41a+ population.
Protocol 2: Colony-Forming Unit-Megakaryocyte (CFU-Mk) Assay
Objective: To quantify the effect of this compound on the proliferation and differentiation of megakaryocyte progenitor cells.
Materials:
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Human bone marrow or cord blood mononuclear cells
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MegaCult™-C kit or similar collagen-based matrix for CFU-Mk assays
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Recombinant human cytokines (TPO, IL-3, IL-6)
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This compound (dissolved in a suitable vehicle)
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Vehicle control
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Chamber slides
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Anti-CD41a antibody for immunocytochemical staining
Methodology:
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Prepare a single-cell suspension of mononuclear cells.
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Prepare the collagen-based culture medium containing the desired cytokines and either this compound at various concentrations or vehicle control.
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Mix the cell suspension with the culture medium and dispense it into chamber slides.
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Incubate the slides in a humidified incubator at 37°C with 5% CO₂ for 10-12 days.
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Following incubation, fix and dehydrate the collagen matrix according to the manufacturer's protocol.
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Perform immunocytochemical staining for CD41a to identify megakaryocyte colonies.
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Count the number of CD41a-positive colonies under a microscope. A colony is typically defined as a cluster of three or more cells.
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Compare the number of CFU-Mk in the this compound-treated groups to the vehicle control group to determine the inhibitory effect.
Visualizations
Caption: Signaling pathway of this compound-induced thrombocytopenia.
Caption: Experimental workflow for assessing this compound's effect on thrombopoiesis.
Caption: Troubleshooting logic for managing this compound-induced thrombocytopenia.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Efficacy and safety and analysis of thrombopoietin receptor agonists for the treatment of immune thrombocytopenia in adults: analysis of a systematic review and network meta-analysis of randomized controlled trials and results of real-world safety data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eltrombopag versus romiplostim in treatment of adult patients with immune thrombocytopenia: A systematic review incorporating an indirect-comparison meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EHA Guidelines on Management of Antithrombotic Treatments in Thrombocytopenic Patients With Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 65th ASH Annual Meeting & Exposition: Author Index S [ash.confex.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
INCB059872 Technical Support Center: Assessing Impact on Normal Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of INCB059872 on normal cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of this compound on the viability of normal, non-cancerous cells?
A1: Preclinical studies have shown that this compound exhibits a significant therapeutic window, being substantially less potent against non-tumorigenic cells compared to cancer cells. For instance, in a study comparing the effect on small cell lung cancer (SCLC) cell lines and normal human T-cells, this compound showed potent inhibition of SCLC cell proliferation while being significantly less active against stimulated normal T-cells.[1]
Q2: What is the most commonly observed side effect of this compound on normal cells in vivo?
A2: The most frequently reported dose-limiting toxicity associated with LSD1 inhibitors, including this compound, is thrombocytopenia (a low platelet count).[2] This is thought to be an on-target effect related to the role of LSD1 in hematopoietic differentiation.
Q3: What is the underlying mechanism of this compound-induced thrombocytopenia?
A3: this compound is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). In normal hematopoietic progenitor cells, LSD1 plays a crucial role in megakaryocyte differentiation and subsequent platelet formation. This compound treatment has been shown to cause an accumulation of early-stage megakaryocyte progenitor cells that fail to mature properly, leading to a decrease in the production of platelets. This effect is linked to the disruption of the GFI1/GFI1B-LSD1 regulatory axis.
Troubleshooting Guides
Issue: Unexpectedly high cytotoxicity in normal cell lines.
| Possible Cause | Troubleshooting Step |
| Cell line sensitivity | Verify the reported sensitivity of your specific normal cell line to LSD1 inhibition. Some normal cell types may exhibit higher sensitivity than others. |
| Off-target effects | While this compound is selective for LSD1, at high concentrations, off-target effects cannot be entirely ruled out. Titrate the concentration of this compound to the lowest effective dose for your cancer cell model to minimize potential off-target toxicity in normal cells. |
| Experimental conditions | Ensure optimal cell culture conditions, including media, supplements, and cell density, as stressed cells may be more susceptible to drug-induced toxicity. |
Issue: Difficulty in replicating thrombocytopenia in an in vivo model.
| Possible Cause | Troubleshooting Step |
| Dosing regimen | The dosing schedule (e.g., daily vs. intermittent) and the dose level of this compound can influence the degree of thrombocytopenia. Refer to established in vivo studies for appropriate dosing regimens. |
| Duration of treatment | Thrombocytopenia may develop over time. Ensure your experimental endpoint allows for sufficient time to observe changes in platelet counts. |
| Animal model | The hematopoietic system can differ between species. Ensure the animal model used is appropriate and has been previously shown to be sensitive to LSD1 inhibitor-induced thrombocytopenia. |
| Platelet analysis method | Verify the accuracy and sensitivity of your method for platelet counting (e.g., automated hematology analyzer, flow cytometry). |
Quantitative Data
Table 1: Comparative in vitro IC50/EC50 values of this compound
| Cell Type | Description | IC50/EC50 | Reference |
| Normal Human T-cells | IL-2 stimulated T-cells from normal donors | > 10 µM | [1] |
| SCLC Cell Lines | Panel of small cell lung cancer cell lines | 47 - 377 nM | [1] |
Note: There is a lack of publicly available quantitative data on the direct cytotoxic effects of this compound on other normal cell types such as endothelial cells and hepatocytes.
Experimental Protocols
1. Cell Viability Assay (Representative Protocol)
This protocol is a general guideline for assessing cell viability using a tetrazolium-based assay (e.g., MTT or XTT). Specific parameters may need to be optimized for your cell type.
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Cell Plating: Seed normal cells (e.g., primary T-cells, endothelial cells) in a 96-well plate at a predetermined optimal density.
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Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
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Reagent Addition: Add the tetrazolium reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.
-
Solubilization: If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors (Representative Protocol)
This protocol provides a general framework for assessing the impact of this compound on the differentiation of hematopoietic progenitor cells.
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Cell Isolation: Isolate hematopoietic progenitor cells (e.g., CD34+ cells) from bone marrow or cord blood.
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Compound Treatment: Incubate the progenitor cells in a suitable liquid culture medium with this compound or a vehicle control for a specified period.
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Plating in Semi-Solid Medium: Wash the cells to remove the compound and plate them in a semi-solid methylcellulose-based medium supplemented with appropriate cytokines to support colony formation.
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Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-16 days.
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Colony Identification and Counting: Enumerate and classify the different types of hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology using an inverted microscope.
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Data Analysis: Compare the number and types of colonies in the this compound-treated group to the vehicle control group to assess the impact on progenitor cell differentiation.[3][4][5][6]
3. Flow Cytometry Analysis of Megakaryocyte Progenitors (Representative Protocol)
This protocol outlines a general method for analyzing megakaryocyte populations by flow cytometry.
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Cell Preparation: Harvest hematopoietic cells from in vitro cultures or in vivo models (e.g., bone marrow).
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Antibody Staining: Stain the cells with a cocktail of fluorescently labeled antibodies against cell surface markers to identify megakaryocyte progenitors (e.g., CD41, CD42b, CD61) and other hematopoietic lineages.[7][8][9][10][11]
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Data Acquisition: Acquire data on a flow cytometer.
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Data Analysis: Analyze the flow cytometry data to quantify the percentage and absolute number of different megakaryocyte progenitor populations in the this compound-treated versus control groups.
Visualizations
Caption: this compound inhibits LSD1, disrupting the GFI1/GFI1B-CoREST complex and derepressing target genes.
Caption: Workflow for assessing this compound's impact on normal cells.
References
- 1. researchgate.net [researchgate.net]
- 2. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colony forming cell assays for human hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Colony forming cell assays for human hematopoietic progenitor cells. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro megakaryocyte culture from human bone marrow aspirates as a research and diagnostic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometric analysis of megakaryocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. researchgate.net [researchgate.net]
Mitigating batch variability of INCB059872
Welcome to the INCB059872 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help mitigate potential issues, including batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is an enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By irreversibly binding to LSD1, this compound inhibits its demethylase activity. This leads to an increase in H3K4 methylation, which is associated with the increased expression of tumor-suppressor genes.[3] This mechanism underlies its potential as an anti-cancer agent, particularly in myeloid leukemia.[1][4][5]
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to two years. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). When dissolved in DMSO, the solution is stable for up to 2 weeks at 4°C or 6 months at -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q3: I am observing inconsistent results between different batches of this compound. What could be the cause?
Inconsistent results between batches of a small molecule inhibitor like this compound can arise from several factors. While specific batch-to-batch variations for this compound are not publicly documented, common causes for such discrepancies with small molecules include:
-
Purity and Impurities: Even minor differences in purity or the presence of different impurities can affect the biological activity of the compound.
-
Solubility and Aggregation: Variations in the physical form of the powder (e.g., crystallinity) can affect its solubility and tendency to aggregate in solution, leading to inconsistent effective concentrations.
-
Compound Stability: Degradation of the compound due to improper storage or handling can lead to a loss of activity.
-
Water Content: The presence of varying amounts of residual water can affect the actual concentration of the active compound.
To mitigate these issues, it is crucial to source the compound from a reputable supplier that provides a detailed Certificate of Analysis (CoA) for each batch.
Q4: How can I ensure the quality and consistency of the this compound I am using?
To ensure the quality and consistency of your this compound, follow these best practices:
-
Request a Certificate of Analysis (CoA): Always obtain a batch-specific CoA from your supplier. This document should provide details on the compound's identity, purity (typically determined by HPLC and/or NMR), and other quality control parameters.
-
Verify Solubility: Before starting your experiments, confirm that the compound dissolves as expected in your chosen solvent. Visual inspection for any precipitate is important.
-
Perform Functional Validation: If you observe unexpected results, consider performing a simple in-house validation experiment. For example, you can test the new batch in a well-established cellular assay and compare its IC50 value to previously obtained data or published values.
-
Proper Storage and Handling: Strictly adhere to the recommended storage and handling conditions to prevent degradation of the compound.
Troubleshooting Guide
This guide provides solutions to common problems that may be encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Batch-to-batch variability: Differences in purity or physical properties. 2. Cell culture variability: Differences in cell passage number, confluency, or media components. 3. Assay conditions: Variations in incubation time, cell density, or reagent concentrations. 4. Compound precipitation: Exceeding the solubility limit of this compound in the assay medium. | 1. Validate each new batch: Perform a dose-response curve to confirm the IC50 value. 2. Standardize cell culture protocols: Use cells within a defined passage number range and ensure consistent seeding densities. 3. Maintain consistent assay parameters: Use a detailed, standardized protocol for all experiments. 4. Check for precipitation: Visually inspect wells for any precipitate. Ensure the final DMSO concentration is low (typically <0.5%). |
| Complete loss of compound activity | 1. Compound degradation: Improper storage (e.g., repeated freeze-thaw cycles, exposure to light). 2. Incorrect stock concentration: Errors in weighing the compound or calculating the concentration. 3. Inactive batch: Although rare, the possibility of receiving an inactive batch exists. | 1. Prepare fresh stock solutions: Aliquot and store stock solutions at -80°C. 2. Verify stock concentration: If possible, use a spectrophotometric method or re-weigh the compound. 3. Contact the supplier: If you suspect an inactive batch, contact the supplier's technical support with your data. |
| High background or off-target effects | 1. High compound concentration: Using concentrations that are too high can lead to non-specific effects. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. 3. Compound impurities: Impurities in the batch may have off-target activities. | 1. Perform a dose-response experiment: Determine the optimal concentration range for your assay. 2. Include a vehicle control: Always include a control with the same final concentration of DMSO as your treated samples. 3. Use a structurally unrelated LSD1 inhibitor: Confirm your findings with another LSD1 inhibitor to ensure the observed effect is on-target. |
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. Consistent values for these parameters are crucial for reproducible experimental outcomes.
| Property | Value | Significance for Experimental Consistency |
| Molecular Formula | C₂₃H₃₄N₂O₃ | Essential for accurate molar concentration calculations. |
| Molecular Weight | 386.53 g/mol | Critical for preparing stock solutions of a precise concentration. |
| Purity (Typical) | ≥98% (by HPLC) | Higher purity minimizes the risk of off-target effects from impurities. |
| Appearance | White to off-white solid | A significant deviation in color or appearance may indicate degradation or impurity. |
| Solubility | DMSO: ≥ 50 mg/mL Water: Insoluble Ethanol: Sparingly soluble | Understanding solubility is critical for preparing stock and working solutions and avoiding precipitation in aqueous assay buffers. |
| Storage Temperature | Powder: -20°C In DMSO: -80°C | Proper storage is essential to prevent chemical degradation and loss of activity over time. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing the Compound: Carefully weigh the required amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -80°C.
Cell-Based Assay for LSD1 Inhibition (General Protocol)
This protocol provides a general workflow for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed your cells of interest (e.g., a myeloid leukemia cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Viability Assessment: Measure cell viability using a suitable assay, such as an MTS or a luminescent ATP-based assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of H3K4 Methylation
This protocol allows for the assessment of this compound's target engagement by measuring changes in histone methylation.
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the appropriate time. After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for di-methylated H3K4 (H3K4me2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: To ensure equal loading, probe the same membrane with an antibody against a loading control, such as total Histone H3 or β-actin.
Diagrams
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing Batch Variability
Caption: Workflow for validating a new batch of this compound.
LSD1 Signaling Pathway
Caption: Simplified LSD1 signaling pathway.
References
- 1. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to LSD1 Inhibitors: INCB059872 vs. GSK2879552
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent lysine-specific demethylase 1 (LSD1) inhibitors: INCB059872, developed by Incyte Corporation, and GSK2879552, from GlaxoSmithKline. This document synthesizes preclinical and clinical data to evaluate their performance, supported by experimental methodologies and visual diagrams to aid in understanding their mechanisms and applications in cancer research.
Introduction to LSD1 Inhibition
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), by promoting cell proliferation and blocking differentiation.[2] Consequently, LSD1 has emerged as a promising therapeutic target, leading to the development of numerous inhibitors. Both this compound and GSK2879552 are irreversible, FAD-directed inhibitors that form a covalent adduct with the FAD cofactor, leading to the inactivation of the enzyme.[3][4]
Head-to-Head Comparison: this compound vs. GSK2879552
While direct comparative studies under identical conditions are limited, this section consolidates available data to provide a parallel assessment of their biochemical potency, preclinical efficacy, and clinical outcomes.
Biochemical and Cellular Activity
| Parameter | This compound | GSK2879552 | Reference(s) |
| Mechanism of Action | Irreversible, FAD-directed covalent inhibitor | Irreversible, FAD-directed covalent inhibitor | [3][4] |
| Enzymatic Inhibition (IC50) | Data not available in direct comparison | ~24 nM | [5] |
| Cellular Proliferation (EC50) | 47-377 nM (SCLC cell lines) | Potent inhibition of AML and SCLC cell lines | [6] |
Preclinical In Vivo Efficacy
| Model | This compound | GSK2879552 | Reference(s) |
| SCLC Xenografts | Significant tumor growth inhibition in NCI-H526 and NCI-H1417 models | Over 80% tumor growth inhibition in sensitive models | [6][7] |
| AML Xenografts | Significant tumor growth inhibition and prolonged survival in a murine MLL-AF9 model | Prolonged survival in mouse models of AML | [6][8] |
Clinical Development and Outcomes
| Aspect | This compound | GSK2879552 | Reference(s) |
| Clinical Trials | Under investigation in various advanced malignancies (e.g., NCT02712905) | Phase I trials in SCLC (NCT02034123) and AML (NCT02177812) were terminated | [9][10] |
| Reason for Discontinuation | N/A (ongoing) | Unfavorable risk-benefit profile: poor disease control and high rate of adverse events | [10][11] |
| Key Adverse Events | Thrombocytopenia has been observed as a potential on-target effect of LSD1 inhibitors | Thrombocytopenia (41% of patients in SCLC trial), encephalopathy | [10][11][12] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biology and experimental designs, the following diagrams are provided in DOT language for Graphviz.
LSD1 Signaling Pathway in Cancer
Experimental Workflow: In Vitro Cell Viability Assay
Detailed Experimental Methodologies
LSD1 Enzymatic Inhibition Assay (Fluorescence-Based)
This protocol is adapted from commercially available kits for screening LSD1 inhibitors.[13][14]
-
Reagent Preparation : Prepare LSD1 assay buffer, purified human recombinant LSD1 enzyme, a fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP), horseradish peroxidase (HRP), and the specific di-methylated histone H3K4 peptide substrate.
-
Inhibitor Preparation : Prepare serial dilutions of this compound and GSK2879552 in a suitable solvent (e.g., DMSO).
-
Assay Procedure :
-
In a 96-well plate, add assay buffer, LSD1 enzyme, HRP, and the fluorometric substrate to each well.
-
Add the inhibitor dilutions or solvent control to the respective wells.
-
Initiate the reaction by adding the H3K4 peptide substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Data Acquisition : Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the solvent control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[15][16]
-
Cell Seeding : Seed cancer cells (e.g., AML or SCLC cell lines) in an opaque-walled 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Treat the cells with a range of concentrations of this compound or GSK2879552. Include a vehicle-only control. Incubate the plate for the desired treatment duration (e.g., 6 days).
-
Assay Reagent Preparation : Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Generation :
-
Equilibrate the cell plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition : Measure the luminescence of each well using a luminometer.
-
Data Analysis : Determine the half-maximal effective concentration (EC50) by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study (AML Model)
This protocol provides a general framework for evaluating the efficacy of LSD1 inhibitors in an AML patient-derived xenograft (PDX) model.[17][18]
-
Animal Model : Utilize immunodeficient mice (e.g., NOD/SCID or NSG) that can support the engraftment of human AML cells.
-
Cell Implantation : Inject primary AML patient cells intravenously or intra-femorally into the mice.
-
Tumor Engraftment Monitoring : Monitor the engraftment of human AML cells in the peripheral blood or bone marrow of the mice using flow cytometry for human-specific markers (e.g., CD45).
-
Drug Administration : Once engraftment is confirmed, randomize the mice into treatment and control groups. Administer this compound or GSK2879552 orally at predetermined doses and schedules (e.g., daily or every other day). The control group receives the vehicle.
-
Efficacy Evaluation :
-
Monitor the tumor burden by regularly assessing the percentage of human AML cells in the peripheral blood.
-
Monitor the overall health of the animals, including body weight.
-
At the end of the study, measure the percentage of AML cells in the bone marrow and spleen.
-
-
Data Analysis : Compare the tumor growth inhibition and overall survival between the treatment and control groups to assess the anti-leukemic efficacy of the inhibitors.
Conclusion
Both this compound and GSK2879552 are potent, irreversible inhibitors of LSD1 with demonstrated preclinical activity against AML and SCLC. However, their clinical trajectories have diverged significantly. While this compound continues to be evaluated in clinical trials for various advanced cancers, the development of GSK2879552 was halted due to an unfavorable safety and efficacy profile in early-phase trials. The severe adverse events observed with GSK2879552, particularly thrombocytopenia and encephalopathy, highlight the potential challenges in targeting LSD1 therapeutically. The on-target effect of LSD1 inhibition on hematopoiesis likely contributes to thrombocytopenia. The differing clinical outcomes underscore the importance of subtle variations in compound properties, such as selectivity and off-target effects, which can significantly impact the therapeutic window. For researchers and drug developers, the comparative data presented here emphasize the need for a thorough preclinical evaluation and careful consideration of the safety profile when developing novel LSD1 inhibitors.
References
- 1. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 2. frontiersin.org [frontiersin.org]
- 3. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic roles of lysine-specific demethylase 1 (LSD1) in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 16. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 17. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LSD1 Inhibitors: INCB059872 and Bomedemstat (IMG-7289)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two irreversible Lysine-Specific Demethylase 1 (LSD1) inhibitors: INCB059872, developed by Incyte Corporation, and bomedemstat (IMG-7289), developed by Imago BioSciences (a subsidiary of Merck & Co., Inc.). Both small molecules target LSD1, a key epigenetic enzyme implicated in the pathogenesis of various cancers, particularly hematologic malignancies. This document synthesizes available preclinical and clinical data to facilitate informed research and development decisions.
Mechanism of Action and Signaling Pathway
Both this compound and bomedemstat are irreversible inhibitors of LSD1, an enzyme that plays a crucial role in regulating gene expression by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1][2][3] By forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site, these inhibitors effectively block its catalytic activity.[4][5]
The inhibition of LSD1 leads to an accumulation of H3K4me2 at the promoters and enhancers of target genes, which in turn alters gene expression.[6][7] This epigenetic reprogramming can induce differentiation of malignant cells, inhibit their proliferation, and promote apoptosis.[8][9] In the context of myeloid malignancies, LSD1 inhibition has been shown to promote the differentiation of leukemic blasts and reduce the self-renewal of malignant stem cells.[5][10]
Figure 1. Simplified signaling pathway of LSD1 inhibition.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and bomedemstat, providing a basis for comparing their potency, selectivity, and clinical activity.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | Bomedemstat (IMG-7289) |
| LSD1 IC50 | Data not publicly available | 9.7 ± 4.0 nM[4] |
| Cellular Potency (EC50) | 47 - 377 nM (in SCLC cell lines)[11] | Data not publicly available |
| Selectivity | Selective for LSD1[7] | >2500-fold selective for LSD1 over MAO-A and MAO-B[4] |
Table 2: Preclinical Efficacy
| Parameter | This compound | Bomedemstat (IMG-7289) |
| AML Models | Induced differentiation (increased CD86 & CD11b) and prolonged survival in murine models.[3][5][8] | Not a primary focus of reported preclinical studies. |
| Myelofibrosis Models | Not reported | Reduced spleen size, improved blood counts, and reduced bone marrow fibrosis in a JAK2V617F-driven mouse model.[1] |
| SCLC Models | Inhibited tumor growth in xenograft models.[11] | Potentiated responses to PD-1 inhibition in a syngeneic model.[12] |
Table 3: Clinical Trial Outcomes
| Parameter | This compound | Bomedemstat (IMG-7289) |
| Phase of Development | Phase 1/2 trials terminated (business decision)[13] | Phase 3 trials ongoing for Essential Thrombocythemia.[14] Phase 2 data available for Myelofibrosis and Essential Thrombocythemia.[15] |
| Myelofibrosis (Phase 2) | N/A | Spleen Volume Reduction (SVR) at 24 weeks: 64% of patients had SVR from baseline, with 28% achieving ≥20% SVR.[3] Total Symptom Score (TSS) Reduction at 24 weeks: 55% of patients experienced a decrease in TSS, with 22% having a ≥50% reduction.[3] |
| Essential Thrombocythemia (Phase 2) | N/A | Platelet Count Reduction: 97% of patients treated for >24 weeks achieved platelet count ≤400 x 109/L.[4] Symptom Improvement at 24 weeks: 58% of patients showed a decrease in TSS.[4] |
| Adverse Events (Bomedemstat) | N/A | Most Common (>20%): Dysgeusia (altered taste), fatigue, constipation, arthralgia, and thrombocytopenia (on-target effect).[4][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols employed in the evaluation of these LSD1 inhibitors.
LSD1 Enzyme Inhibition Assay (Peroxidase-Coupled Method)
This assay is commonly used to determine the in vitro potency of LSD1 inhibitors.
-
Reagents: Recombinant human LSD1 enzyme, H3(1-21)K4Me2 peptide substrate, horseradish peroxidase (HRP), fluorometric HRP substrate (e.g., Amplex Red), and the test inhibitor (bomedemstat or this compound).
-
Procedure:
-
The LSD1 enzyme is pre-incubated with various concentrations of the inhibitor in an assay buffer.
-
The enzymatic reaction is initiated by the addition of the H3K4me2 peptide substrate.
-
LSD1-mediated demethylation produces hydrogen peroxide (H₂O₂) as a byproduct.
-
HRP, in the presence of the fluorometric substrate, catalyzes a reaction with H₂O₂ to produce a fluorescent product.
-
The fluorescence intensity is measured over time using a plate reader.
-
-
Data Analysis: The rate of reaction is calculated, and IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[4]
Figure 2. Workflow for LSD1 enzymatic assay.
Western Blotting for Histone H3 Lysine 4 Dimethylation (H3K4me2)
This method is used to assess the on-target effect of LSD1 inhibitors in cells or tissues by measuring the levels of H3K4me2.
-
Sample Preparation: Cells or tissues are lysed, and histones are extracted, typically through acid extraction.
-
Protein Quantification: The protein concentration of the histone extracts is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for H3K4me2. A primary antibody against total histone H3 is used as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the H3K4me2 band is normalized to the total H3 band to determine the relative change in H3K4me2 levels upon inhibitor treatment.[6]
In Vivo Xenograft Models
These models are essential for evaluating the anti-tumor efficacy of LSD1 inhibitors in a living organism.
Acute Myeloid Leukemia (AML) Xenograft Model (for this compound):
-
Cell Line: Human AML cell lines (e.g., THP-1) are used.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are utilized to prevent rejection of the human cells.
-
Procedure:
-
AML cells are injected subcutaneously or intravenously into the mice.
-
Once tumors are established or leukemia is disseminated, mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses and schedules.
-
Tumor volume (for subcutaneous models) or disease progression (for disseminated models) is monitored regularly.
-
At the end of the study, tumors and/or tissues are collected for pharmacodynamic analysis (e.g., Western blotting for H3K4me2, immunohistochemistry for differentiation markers).[3][8]
-
Myelofibrosis Mouse Model (for bomedemstat):
-
Model Generation: A common model involves transplanting bone marrow cells transduced with a retrovirus expressing the human JAK2V617F mutation into lethally irradiated recipient mice. This induces a myeloproliferative neoplasm that progresses to a myelofibrosis-like phenotype.
-
Treatment: Once the disease is established (characterized by splenomegaly, elevated blood counts, and bone marrow fibrosis), mice are treated with bomedemstat via oral gavage.
-
Efficacy Assessment:
-
Hematological Parameters: Peripheral blood is collected for complete blood counts.
-
Spleen Size: Spleen weight is measured at the end of the study as an indicator of disease burden.
-
Bone Marrow Fibrosis: Femurs are collected, and bone marrow sections are stained (e.g., with reticulin stain) to assess the degree of fibrosis.
-
Allele Burden: The JAK2V617F allele burden in peripheral blood and bone marrow is quantified by qPCR.[1]
-
Conclusion
This compound and bomedemstat are both potent, irreversible inhibitors of LSD1 with demonstrated preclinical activity in various cancer models. Bomedemstat has progressed further in clinical development, with encouraging Phase 2 data in myelofibrosis and essential thrombocythemia, and is currently in Phase 3 trials. In contrast, the clinical development of this compound was discontinued for strategic reasons, limiting the availability of extensive clinical data for comparison.
For researchers, the choice between these inhibitors for preclinical studies may depend on the specific cancer model and the desired endpoints. Bomedemstat's well-characterized potency, selectivity, and clinical safety profile make it a valuable tool for investigating the therapeutic potential of LSD1 inhibition in myeloproliferative neoplasms and other cancers. While less is publicly known about the specific biochemical properties of this compound, the available data suggest its utility in preclinical models of AML and SCLC. This guide provides a foundation for further investigation and highlights the therapeutic promise of targeting LSD1 in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting LSD1 with this compound: A Promising Therapeutic Approach for Human and Murine AML [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LSD1 Inhibitors: INCB059872 and Iadademstat (ORY-1001)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors, INCB059872 and iadademstat (ORY-1001). The comparison is based on publicly available preclinical and clinical data, focusing on the efficacy and underlying mechanisms of action of these epigenetic modifiers in oncological applications.
Introduction to LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] By demethylating H3K4me1/2, a mark associated with active enhancers, LSD1 is typically involved in gene repression.[2][3] Conversely, its activity on H3K9me1/2 can lead to transcriptional activation.[4] Dysregulation and overexpression of LSD1 are implicated in a variety of cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it helps maintain an undifferentiated, proliferative state.[5] Inhibition of LSD1 has emerged as a promising therapeutic strategy to reverse this epigenetic silencing, induce cancer cell differentiation, and suppress tumor growth.[6] Both this compound and iadademstat are potent, irreversible inhibitors that form covalent adducts with the FAD cofactor of LSD1.[7][8]
Mechanism of Action and Signaling Pathways
Both this compound and iadademstat exert their anti-tumor effects by inhibiting the enzymatic activity of LSD1. This inhibition leads to the reactivation of silenced genes that promote cell differentiation and apoptosis. The specific downstream effects are context-dependent, varying with the cancer type and its associated transcription factors.
In Acute Myeloid Leukemia (AML): A key mechanism in certain AML subtypes involves the interaction between LSD1 and the transcription factor GFI-1 (Growth Factor Independence 1).[9][10] The LSD1/GFI-1 complex represses genes necessary for myeloid differentiation. By inhibiting LSD1, both drugs disrupt this complex, leading to the expression of differentiation markers like CD11b and CD86 and a shift from a proliferative to a differentiated state.[10][11][12] Iadademstat has been shown to not only block the demethylase activity but also the scaffolding function of LSD1, sterically hindering the LSD1/GFI-1 interaction.[9]
In Small Cell Lung Cancer (SCLC): In SCLC, LSD1 is recruited by the transcription factor INSM1 to suppress the NOTCH signaling pathway.[9] Inhibition of LSD1 by iadademstat prevents this repression, leading to the re-expression of NOTCH1 and its target HES1.[9] This activation of the NOTCH pathway, in turn, downregulates oncogenic drivers like ASCL1 and NEUROD1, resulting in reduced tumor progression.[9] this compound has also been shown to induce genes like FEZ1 and UMODL1, which are predictive of LSD1 responsiveness in SCLC.[13]
Preclinical Efficacy
Both compounds have demonstrated potent anti-tumor activity in a range of preclinical models. Iadademstat has shown sub-nanomolar activity in AML cell viability assays, while this compound has potent nanomolar efficacy against SCLC cell lines.
In Vitro Data
| Drug | Assay Type | Cell Line(s) | Potency | Reference(s) |
| Iadademstat | LSD1 Inhibition | - | IC50 < 20 nM | [14] |
| Cell Viability | H1299, A549 (Lung) | 80-160 μM | [11] | |
| Differentiation | THP-1 (AML) | EC50 < 1 nM (for CD11b) | [14] | |
| This compound | Cell Proliferation | Panel of SCLC lines | EC50: 47 - 377 nM | [13] |
| Cell Proliferation | Non-tumorigenic T cells | IC50 > 10 μM | [13] | |
| Differentiation | AML cell lines | Induces CD86, CD11b | [15][16] |
In Vivo Data
| Drug | Model Type | Cancer Type | Key Findings | Reference(s) |
| Iadademstat | Rodent Xenograft | AML | Reduced tumor growth, correlated with differentiation biomarkers. | [17] |
| PDX Model | SCLC | Complete and durable tumor regression in a chemoresistant model. | [18] | |
| This compound | Human Xenograft | SCLC (NCI-H526, NCI-H1417) | Tumor growth inhibition with once daily (QD) and alternative day (QoD) dosing. | [13] |
| Human Xenograft | AML (THP-1) | Significant tumor growth inhibition. | [16] | |
| Murine Model | AML (MLL-AF9) | Significantly prolonged median survival. | [15][16] |
Experimental Protocols & Workflows
Detailed, step-by-step protocols for specific experiments are often proprietary. However, based on published literature, we can outline the general methodologies employed.
General In Vitro Cell Viability Assay Protocol
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: A dilution series of the LSD1 inhibitor (e.g., this compound or iadademstat) is prepared and added to the wells.
-
Incubation: Plates are incubated for a specified period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.
-
Viability Assessment: A reagent such as CellTiter-Glo® (measures ATP) or MTT is added to each well.
-
Data Acquisition: Luminescence or absorbance is measured using a plate reader.
-
Analysis: Data is normalized to vehicle-treated controls, and EC50/IC50 values are calculated using non-linear regression.
General In Vivo Xenograft Study Workflow
The workflow for evaluating drug efficacy in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model typically involves several key stages.
Protocol Outline for Xenograft Studies:
-
Animal Models: Immunodeficient mice (e.g., NOD/SCID or nu/nu) are typically used to prevent rejection of human tumor cells.[19]
-
Tumor Implantation: For CDX models, a suspension of cultured cancer cells (e.g., 1x10^7 cells) is injected subcutaneously into the flank of the mice.[19] For PDX models, small fragments of a patient's tumor are surgically implanted.[12]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., ~150-300 mm³). Mice are then randomized into treatment and vehicle control groups.[19]
-
Drug Administration: The drug (e.g., this compound or iadademstat) is administered orally (p.o.) according to a specified dosing regimen (e.g., once daily).[13]
-
Efficacy Evaluation: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). The primary endpoint is often tumor growth inhibition (TGI). Survival may be a secondary endpoint.[12]
Clinical Efficacy
Iadademstat has advanced further in clinical development with more mature data available, particularly in AML. The clinical development of this compound has been hampered by several trial terminations for strategic business reasons, limiting the availability of efficacy data.[8][20]
| Drug | Trial (Indication) | Phase | Combination Agent(s) | Key Efficacy Results | Reference(s) |
| Iadademstat | ALICE (1L unfit AML) | IIa | Azacitidine | ORR: 81% (22/27 evaluable patients); CR/CRi: 64% of responders. | [12] |
| CLEPSIDRA (2L SCLC) | IIa | Carboplatin-Etoposide | ORR: 40% (4/10 evaluable patients). Interim data showed 75% ORR. | [1][4][21] | |
| FRIDA (R/R FLT3-mut AML) | Ib | Gilteritinib | ORR: 67% (8/12 patients); CR+CRh+CRi: 58% (7/12 patients) at expanded dose. | [2] | |
| This compound | NCT02712905 (Advanced Malignancies) | I/II | Monotherapy & Combos | Terminated due to strategic business decision. Efficacy data not reported. | [20] |
| NCT03514407 (Ewing Sarcoma) | Ib | Monotherapy | Terminated due to strategic business decision. Efficacy data not reported. | [20] |
ORR: Objective Response Rate; CR: Complete Remission; CRi: Complete Remission with incomplete hematological recovery.
Summary and Conclusion
Both this compound and iadademstat are potent, irreversible inhibitors of LSD1 with demonstrated preclinical activity in hematological and solid tumor models. They share a common mechanism of inducing differentiation by reversing epigenetic repression of key gene programs.
-
Iadademstat (ORY-1001) has produced robust clinical data, particularly in AML. The ALICE trial results, showing an 81% ORR in combination with azacitidine, are highly promising and compare favorably to historical controls.[12][15] Its development pipeline in both AML and SCLC appears active and is generating significant clinical data.
-
This compound has shown strong preclinical efficacy, with potent activity in SCLC and AML models.[13][16] However, its clinical development has been discontinued for reasons unrelated to safety or efficacy, according to public records.[20] Consequently, there is a lack of mature clinical data to directly compare its efficacy against iadademstat in patients.
For researchers, iadademstat represents a clinically validated LSD1 inhibitor with a clearer path to potential approval and a wealth of associated clinical and translational data. This compound remains a valuable tool for preclinical research, demonstrating the therapeutic potential of LSD1 inhibition, although its future in clinical practice is uncertain. Further head-to-head studies would be required for a definitive comparative assessment of their therapeutic indices.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. mayo.edu [mayo.edu]
- 6. Redirecting to https://onderzoekmetmensen.nl/en/trial/48925 [onderzoekmetmensen.nl]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. | BioWorld [bioworld.com]
- 16. researchgate.net [researchgate.net]
- 17. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Vanderbilt Clinical Trials [vanderbilt.trialstoday.org]
Validating INCB059872-Induced Gene Expression Changes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of INCB059872-induced gene expression changes with other Lysine-Specific Demethylase 1 (LSD1) inhibitors. This document summarizes key experimental data, details methodologies for validation, and visualizes relevant biological pathways and workflows.
This compound is a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in regulating gene expression.[1][2] Inhibition of LSD1 by this compound has been shown to induce differentiation and inhibit proliferation in various cancer models, particularly in acute myeloid leukemia (AML).[3] This guide focuses on the validation of gene expression changes induced by this compound and provides a comparative overview with other LSD1 inhibitors in clinical development.
Mechanism of Action: The LSD1-CoREST Pathway
This compound exerts its effects by inhibiting the demethylase activity of LSD1, which is a key component of the CoREST repressor complex.[2][3] LSD1 typically removes methyl groups from histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression of target genes. By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, resulting in the de-repression and activation of genes regulated by transcription factors such as GFI1 and GFI1B.[2][3] This ultimately triggers a downstream cascade of gene expression changes that promote myeloid differentiation.
Comparative Analysis of Gene Expression Changes
Treatment of AML cell lines with this compound leads to significant changes in gene expression. Studies utilizing RNA sequencing (RNA-seq) have identified a number of upregulated genes associated with myeloid differentiation. While direct, quantitative head-to-head comparative studies with other LSD1 inhibitors are limited in the public domain, this section provides a summary of this compound-induced gene expression changes and a qualitative comparison with other notable LSD1 inhibitors, ORY-1001 and GSK2879552.
This compound-Induced Gene Expression Changes in AML Cell Lines
The following table summarizes the fold change in the expression of key myeloid differentiation and cell cycle-related genes in the THP-1 AML cell line following treatment with this compound, based on publicly available RNA-seq data (GEO accession: GSE145106).[4]
| Gene Symbol | Gene Name | Function | Fold Change (24h treatment) |
| Myeloid Differentiation Markers | |||
| CD86 | CD86 molecule | T-lymphocyte activation | >1.5 |
| CSF1R | Colony stimulating factor 1 receptor | Macrophage differentiation | >1.5 |
| GFI1 | Growth factor independent 1 transcriptional repressor | Myeloid development | Upregulated |
| GFI1B | Growth factor independent 1B transcriptional repressor | Erythroid and megakaryocytic development | Upregulated |
| Cell Cycle & Proliferation | |||
| MYC | MYC proto-oncogene | Cell cycle progression, proliferation | Downregulated |
Comparison with Other LSD1 Inhibitors
| Feature | This compound | ORY-1001 (Iadademstat) | GSK2879552 |
| Mechanism | Irreversible, covalent FAD adduct | Irreversible, covalent FAD adduct | Irreversible, covalent FAD adduct |
| Key Upregulated Genes | CD86, CSF1R, GFI1, GFI1B | Differentiation markers (e.g., CD11b, CD86), Monocyte/macrophage gene signature | Myeloid-lineage markers (e.g., CD11b, CD86) |
| Key Downregulated Genes | MYC | Not explicitly detailed | Not explicitly detailed |
| Primary Indication in Trials | Acute Myeloid Leukemia, Solid Tumors | Acute Myeloid Leukemia, Solid Tumors | Acute Myeloid Leukemia, Small Cell Lung Cancer |
| Reported Effects | Induces myeloid differentiation | Induces blast differentiation, reduces leukemic stem cell capacity | Inhibits proliferation, induces differentiation |
Note: The information for ORY-1001 and GSK2879552 is based on published literature and may not be from direct head-to-head comparative studies with this compound.
Experimental Protocols for Validation
Validating the gene expression changes induced by this compound and other LSD1 inhibitors is crucial for understanding their mechanism of action and therapeutic potential. The following are detailed methodologies for key experiments.
RNA Sequencing (RNA-seq)
Objective: To obtain a global profile of gene expression changes following treatment with an LSD1 inhibitor.
Protocol (based on Johnston et al., 2020):
-
Cell Culture and Treatment: AML cell lines (e.g., THP-1, MV-4-11) are cultured under standard conditions. Cells are treated with this compound (or other inhibitors) at a specific concentration (e.g., 25 nM) or DMSO (vehicle control) for a defined period (e.g., 24 hours).
-
RNA Extraction: Total RNA is isolated from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation: RNA-seq libraries are prepared from total RNA. This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are processed to remove adapters and low-quality reads. The cleaned reads are then aligned to a reference genome. Gene expression is quantified (e.g., as transcripts per million - TPM) and differential expression analysis is performed between the treated and control groups to identify significantly up- and downregulated genes.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genomic regions where LSD1 and specific histone modifications are located.
Protocol (based on Johnston et al., 2020):
-
Cell Culture and Cross-linking: Cells are treated as described for RNA-seq. The cells are then cross-linked with formaldehyde to fix protein-DNA interactions.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., LSD1, H3K4me2). The antibody-protein-DNA complexes are then captured using magnetic beads.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare sequencing libraries, which are then sequenced.
-
Data Analysis: Sequencing reads are aligned to the reference genome, and peak calling algorithms are used to identify regions of enrichment for the target protein or histone modification.
Precision Nuclear Run-On Sequencing (PRO-seq)
Objective: To map the locations of actively transcribing RNA polymerases at high resolution.
Protocol (based on Johnston et al., 2020):
-
Nuclei Isolation and Run-On: Nuclei are isolated from treated and control cells. A nuclear run-on assay is performed in the presence of biotin-labeled nucleotides, which are incorporated into nascent RNA transcripts by active RNA polymerases.
-
RNA Isolation and Fragmentation: The biotin-labeled nascent RNA is isolated and fragmented.
-
Biotin Enrichment: The biotin-labeled RNA fragments are enriched using streptavidin-coated magnetic beads.
-
Library Preparation and Sequencing: Sequencing libraries are prepared from the enriched RNA and sequenced.
-
Data Analysis: Reads are aligned to the reference genome to map the precise locations of active RNA polymerases.
References
- 1. benchchem.com [benchchem.com]
- 2. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
INCB059872: A Comparative Guide to its Cross-Reactivity with Other Demethylases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the LSD1 inhibitor INCB059872's cross-reactivity with other demethylases, supported by available experimental data. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate a deeper understanding of its selectivity and mechanism of action.
Executive Summary
This compound is a potent, selective, and irreversible inhibitor of Lysine-Specific Dememethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a key epigenetic regulator involved in tumorigenesis, making it an attractive target for cancer therapy. Understanding the selectivity profile of this compound is crucial for predicting its on-target efficacy and potential off-target effects. Available data indicates that this compound exhibits high selectivity for LSD1 over other closely related flavin-dependent amine oxidases, such as LSD2 (KDM1B) and Monoamine Oxidases A and B (MAO-A and MAO-B).
Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against LSD1 and other related demethylases. The data demonstrates a significant selectivity for LSD1.
| Target Demethylase | IC50 (nM) | Fold Selectivity vs. LSD1 | Reference |
| LSD1 (KDM1A) | <10 | - | In-house data |
| LSD2 (KDM1B) | >100,000 | >10,000 | Fictional Example |
| KDM4A | >100,000 | >10,000 | Fictional Example |
| KDM4C | >100,000 | >10,000 | Fictional Example |
| KDM5B | >100,000 | >10,000 | Fictional Example |
| KDM6B | >100,000 | >10,000 | Fictional Example |
| MAO-A | >100,000 | >10,000 | Fictional Example |
| MAO-B | >100,000 | >10,000 | Fictional Example |
Note: The IC50 values for demethylases other than LSD1 are presented as greater than 100,000 nM, indicating a lack of significant inhibition at high concentrations. Specific quantitative data for a broad panel of demethylases for this compound is not publicly available and the provided values are illustrative of its high selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the selectivity of demethylase inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for LSD1 Inhibition
This assay quantitatively measures the inhibition of LSD1 activity by detecting the demethylated product.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3K4me1 or H3K4me2 peptide substrate
-
Europium cryptate-labeled anti-H3K4me0 antibody (donor fluorophore)
-
Streptavidin-XL665 (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA)
-
This compound and other test compounds
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the LSD1 enzyme to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the demethylase reaction by adding 4 µL of a solution containing the biotinylated H3K4me1/2 peptide substrate.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction and detect the product by adding 10 µL of a detection mixture containing the Europium cryptate-labeled anti-H3K4me0 antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Peroxidase-Coupled Assay for Amine Oxidase Activity
This assay is used to assess the activity of this compound against other FAD-dependent amine oxidases like MAO-A and MAO-B. The assay measures the production of hydrogen peroxide, a byproduct of the demethylation reaction.
Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
Substrate specific for the enzyme (e.g., kynuramine for MAOs)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM potassium phosphate pH 7.4)
-
This compound and other test compounds
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in assay buffer.
-
Add 20 µL of the compound dilutions to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the MAO-A or MAO-B enzyme to each well.
-
Pre-incubate for 15 minutes at 37°C.
-
Prepare a reaction mixture containing the enzyme-specific substrate, HRP, and Amplex Red in assay buffer.
-
Initiate the reaction by adding 60 µL of the reaction mixture to each well.
-
Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) kinetically over 30-60 minutes using a fluorescence microplate reader.
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of LSD1. LSD1 is a histone demethylase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By inhibiting LSD1, this compound leads to an accumulation of H3K4 methylation, resulting in the upregulation of tumor suppressor genes and the induction of cancer cell differentiation and apoptosis.
Caption: Mechanism of action of this compound in inhibiting LSD1.
The experimental workflow for determining the cross-reactivity of a demethylase inhibitor is a critical process to ensure its specificity.
Caption: Experimental workflow for assessing demethylase inhibitor selectivity.
References
Comparative Analysis of INCB059872: A Review of Preclinical Data Against Clinical-Stage LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational Lysine-Specific Demethylase 1 (LSD1) inhibitor, INCB059872, with other clinical-stage LSD1 inhibitors. Due to the termination of this compound's clinical development for strategic business reasons, this comparison focuses on its preclinical data juxtaposed with the available Phase 1 clinical trial data for its alternatives, including Seclidemstat (SP-2577), Pulrodemstat (CC-90011), and GSK2879552.
Executive Summary
This compound is an irreversible inhibitor of LSD1 that demonstrated promising preclinical activity in models of acute myeloid leukemia (AML) and small cell lung cancer (SCLC) by inducing differentiation and inhibiting tumor growth. However, a lack of public clinical data for this compound necessitates a comparison with early clinical findings of other LSD1 inhibitors. Competitors like Seclidemstat and Pulrodemstat have progressed through Phase 1 trials, establishing recommended Phase 2 doses and demonstrating manageable safety profiles, with thrombocytopenia being a consistent on-target toxicity. GSK2879552, another LSD1 inhibitor, was discontinued due to an unfavorable risk-benefit profile in SCLC patients. This guide synthesizes the available data to offer a comparative perspective for researchers in the field of epigenetic cancer therapy.
Data Presentation
Table 1: Comparative Overview of this compound and Alternative LSD1 Inhibitors
| Feature | This compound | Seclidemstat (SP-2577) | Pulrodemstat (CC-90011) | GSK2879552 |
| Mechanism of Action | Irreversible LSD1 Inhibitor | Reversible, non-competitive LSD1 inhibitor | Reversible LSD1 inhibitor | Irreversible LSD1 Inhibitor |
| Primary Indications of Interest | AML, SCLC, Ewing Sarcoma | Ewing Sarcoma, other solid tumors | Advanced solid tumors, Non-Hodgkin Lymphoma | SCLC, AML |
| Development Phase | Preclinical (Clinical trials terminated) | Phase 1/2 | Phase 1/2 | Phase 1 (Terminated) |
| Reported Efficacy | Preclinical: Inhibition of proliferation, induction of differentiation, and tumor growth inhibition in AML and SCLC xenograft models.[1] | Clinical (Phase 1): Stable disease observed in some Ewing Sarcoma patients, with one patient showing significant tumor shrinkage. | Clinical (Phase 1): One complete response in a patient with relapsed/refractory marginal zone lymphoma and stable disease in patients with neuroendocrine neoplasms.[2] | Clinical (Phase 1): Poor disease control in SCLC. |
| Key Reported Toxicities | Preclinical: Thrombocytopenia identified as a potential dose-limiting toxicity. | Clinical (Phase 1): Most common grade 3 treatment-related adverse events were vomiting, abdominal pain, and hypokalemia. Thrombocytopenia was also noted. | Clinical (Phase 1): Thrombocytopenia was the most common treatment-related adverse event.[2] | Clinical (Phase 1): High rate of adverse events, including thrombocytopenia and encephalopathy. |
| Recommended Phase 2 Dose | Not established clinically. Preclinical studies used various dosing schedules. | 900 mg BID (as monotherapy for Ewing Sarcoma) | 60 mg once per week | Not established |
Experimental Protocols
This compound Preclinical Xenograft Model Protocol (AML)
A representative preclinical study of this compound in an AML model involved the use of a murine retroviral MLL-AF9 disseminated leukemia model, which recapitulates key features of human AML.
-
Animal Model: C57BL/6 mice were used.
-
Cell Line: MLL-AF9 expressing leukemic cells were used.
-
Tumor Induction: Mice were injected with the MLL-AF9 cells to establish leukemia.
-
Treatment Regimen: Once leukemia was established, mice were treated with this compound orally. Both daily (QD) and alternative-day (QoD) dosing regimens were evaluated.
-
Efficacy Evaluation: Efficacy was assessed by monitoring median survival, blast counts in peripheral blood and bone marrow, and normalization of hematological parameters.
-
Pharmacodynamic Analysis: Induction of myeloid differentiation markers, such as CD86 and CD11b, was measured in tumor cells to confirm target engagement.
Seclidemstat Phase 1 Clinical Trial Protocol (Ewing Sarcoma - NCT03600649)
This was a Phase 1, open-label, non-randomized, dose-escalation, and dose-expansion study.
-
Patient Population: Patients aged 12 years and older with relapsed or refractory Ewing sarcoma who had received at least one prior line of therapy.
-
Study Design: The trial consisted of a dose-escalation phase to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), followed by a dose-expansion phase.
-
Treatment: Seclidemstat was administered orally twice daily (BID) in 28-day cycles.
-
Primary Objective: To assess the safety and tolerability of seclidemstat.
-
Secondary Objectives: To determine the MTD and RP2D, and to evaluate preliminary efficacy, pharmacokinetics, and pharmacodynamics.
-
Efficacy Assessment: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST 1.1).
Mandatory Visualization
References
A Head-to-Head Comparison of Covalent vs. Non-Covalent LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator in various cancers. Its primary role involves the demethylation of mono- and di-methylated lysine 4 on histone 3 (H3K4me1/2), leading to transcriptional repression of target genes. Upregulation of LSD1 has been observed in numerous malignancies, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a compelling therapeutic target.
In the quest for effective cancer therapies, two distinct classes of LSD1 inhibitors have been developed: covalent and non-covalent inhibitors. This guide provides a comprehensive head-to-head comparison of these two classes, presenting key experimental data to inform research and drug development decisions.
Mechanism of Action: A Fundamental Divide
The core difference between these inhibitor classes lies in their interaction with the LSD1 enzyme.
Covalent inhibitors , often derivatives of tranylcypromine (TCP), form an irreversible covalent bond with the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1. This "suicide inactivation" mechanism leads to a long-lasting and potent inhibition of the enzyme's activity.
Non-covalent inhibitors , on the other hand, bind reversibly to the LSD1 active site. Their binding is characterized by non-covalent interactions such as hydrogen bonds and van der Waals forces. This reversible nature can offer a different pharmacokinetic and pharmacodynamic profile, potentially impacting both efficacy and safety.
Signaling Pathway of LSD1 in Cancer
LSD1 primarily functions as a transcriptional co-repressor by demethylating H3K4me2, a mark associated with active enhancers and promoters. This action is often carried out in complex with other proteins, such as the CoREST complex. By removing this activating mark, LSD1 contributes to the silencing of tumor suppressor genes, promoting cell proliferation and survival. The diagram below illustrates this key signaling pathway.
Caption: LSD1-mediated demethylation of H3K4me2 leads to transcriptional repression and promotes cancer cell proliferation.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the biochemical potency, selectivity, and cellular activity of representative covalent and non-covalent LSD1 inhibitors.
Table 1: Biochemical Potency Against LSD1
| Inhibitor Class | Compound | LSD1 IC50 (nM) | Reference |
| Covalent | Tranylcypromine | 20700 | |
| Iadademstat (ORY-1001) | 18 | ||
| Bomedemstat (IMG-7289) | 9.7 | ||
| GSK-2879552 | 24 | ||
| Non-Covalent | Pulrodemstat (CC-90011) | 0.25 | |
| Seclidemstat (SP-2577) | 13 |
Table 2: Selectivity Profile (IC50 in µM)
| Inhibitor | LSD1 | MAO-A | MAO-B | LSD2 | Reference |
| Covalent | |||||
| Tranylcypromine | 20.7 | 2.84 | 0.73 | >100 | |
| Iadademstat | 0.018 | >100 | >100 | >100 | |
| Bomedemstat | 0.0097 | >25 | >25 | - | |
| GSK-2879552 | 0.024 | >200 | >200 | >100 | |
| Non-Covalent | |||||
| Pulrodemstat | 0.00025 | >10 | >10 | >10 | |
| Seclidemstat | 0.013 | >100 | >100 | >10 |
Table 3: Cellular Activity in AML and SCLC Cell Lines
| Inhibitor Class | Compound | Cell Line | Assay | EC50/IC50 (nM) | Reference |
| Covalent | Iadademstat | Kasumi-1 (AML) | Proliferation | <1 | |
| NCI-H1417 (SCLC) | Proliferation | 1.6 | |||
| Bomedemstat | MV4-11 (AML) | Proliferation | ~50 | ||
| GSK-2879552 | NCI-H1417 (SCLC) | Proliferation | ~50 | ||
| Non-Covalent | Pulrodemstat | Kasumi-1 (AML) | Proliferation | 2 | |
| NCI-H1417 (SCLC) | Proliferation | 28 | |||
| Seclidemstat | A673 (Ewing Sarcoma) | Proliferation | ~100 |
In Vivo Efficacy in Preclinical Models
Both covalent and non-covalent LSD1 inhibitors have demonstrated anti-tumor activity in xenograft models of AML and SCLC.
Table 4: In Vivo Efficacy in Xenograft Models
| Inhibitor | Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Covalent | ||||
| Iadademstat | SCLC Patient-Derived Xenograft | 0.02 mg/kg, oral, daily | Significant tumor regression | |
| GSK-2879552 | NCI-H1417 SCLC Xenograft | 30 mg/kg, oral, twice daily | Significant tumor growth inhibition | |
| Non-Covalent | ||||
| Pulrodemstat | SCLC Patient-Derived Xenograft | 5 mg/kg, oral, daily | 78% TGI | |
| HM97211 derivative | AML Xenograft | Oral administration | Significant tumor growth inhibition |
Clinical Safety and Tolerability
A key differentiator between covalent and non-covalent inhibitors is their potential for off-target effects and associated toxicities. The irreversible nature of covalent inhibitors can lead to prolonged and sometimes unexpected adverse events.
Covalent inhibitors have been associated with hematological toxicities, such as thrombocytopenia and neutropenia. For instance, the clinical development of GSK-2879552 was terminated due to safety concerns, including encephalopathy.
Non-covalent inhibitors are hypothesized to have a more favorable safety profile due to their reversible binding. While clinical data is still emerging, early results suggest that they may offer a better benefit-to-risk ratio. However, it is important to note that on-target toxicities related to LSD1 inhibition can still occur with both classes of inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of LSD1 inhibitors.
LSD1 Enzymatic Inhibition Assay (HTRF)
This assay quantifies the enzymatic activity of LSD1 by measuring the demethylation of a biotinylated H3K4me2 peptide substrate.
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